molecular formula C39H70N7O18P3S B15549341 (S)-3-Hydroxyoctadecanoyl-CoA

(S)-3-Hydroxyoctadecanoyl-CoA

Cat. No.: B15549341
M. Wt: 1050.0 g/mol
InChI Key: WZMAIEGYXCOYSH-SFKGBVSGSA-N
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Description

(S)-3-hydroxyoctadecanoyl-CoA is a 3-hydroxyoctadecanoyl-CoA. It is functionally related to a (S)-3-hydroxyoctadecanoic acid. It is a conjugate acid of a (3S)-3-hydroxyoctadecanoyl-CoA(4-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

Molecular Formula

C39H70N7O18P3S

Molecular Weight

1050.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyoctadecanethioate

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27-,28+,32+,33+,34-,38+/m0/s1

InChI Key

WZMAIEGYXCOYSH-SFKGBVSGSA-N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of (S)-3-Hydroxyoctadecanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance of (S)-3-Hydroxyoctadecanoyl-CoA, a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. This document details its metabolic context, enzymatic processing, and clinical relevance, offering valuable insights for researchers in metabolic diseases and professionals in drug development.

Introduction: The Metabolic Crossroads of Fatty Acid Oxidation

Mitochondrial beta-oxidation is a cornerstone of cellular energy metabolism, systematically breaking down fatty acyl-CoAs into acetyl-CoA units, which subsequently fuel the citric acid cycle and oxidative phosphorylation. This catabolic spiral comprises a recurring sequence of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. For long-chain fatty acids, such as the 18-carbon stearic acid, this process is predominantly facilitated by the mitochondrial trifunctional protein (MTP), a multienzyme complex embedded in the inner mitochondrial membrane.

This compound emerges at the third step of this crucial pathway. Its formation and subsequent oxidation are central to the complete degradation of long-chain fatty acids, highlighting its importance in maintaining cellular energy homeostasis. Dysregulation of this step, often due to genetic defects in the MTP, can lead to severe metabolic disorders.

The Biological Role of this compound

This compound is an obligatory intermediate in the beta-oxidation of octadecanoyl-CoA (the activated form of stearic acid). Its lifecycle within the mitochondrial matrix is tightly regulated and catalyzed by specific enzymatic activities of the MTP.

Following the initial dehydrogenation of octadecanoyl-CoA and subsequent hydration of the resulting trans-2-octadecenoyl-CoA, this compound is formed. It then serves as the substrate for the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the MTP. This NAD+-dependent oxidation converts the hydroxyl group at the beta-carbon into a keto group, yielding 3-ketooctadecanoyl-CoA. This reaction is a critical redox step, generating NADH, which is a key reducing equivalent for the electron transport chain.

The final step, catalyzed by the thiolase activity of the MTP, cleaves 3-ketooctadecanoyl-CoA to release a molecule of acetyl-CoA and a shortened hexadecanoyl-CoA, which then re-enters the beta-oxidation spiral.

Clinical Significance: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

Genetic mutations in the HADHA gene, which encodes the alpha-subunit of the MTP containing the LCHAD activity, lead to LCHAD deficiency.[1][2] This autosomal recessive disorder impairs the oxidation of long-chain fatty acids, resulting in the accumulation of long-chain 3-hydroxyacyl-CoAs and their derivatives, 3-hydroxy fatty acids, in various tissues and body fluids.[3][4] The clinical manifestations of LCHAD deficiency can be severe and include hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, peripheral neuropathy, and retinopathy.[5][6][7] The buildup of these toxic metabolites is believed to contribute significantly to the pathophysiology of the disease.[1]

Quantitative Data

Precise quantitative data on the enzyme kinetics of LCHAD with this compound as a substrate and its intramitochondrial concentrations are not extensively reported in publicly available literature. However, data from related long-chain substrates and the accumulation of downstream metabolites in clinical contexts provide valuable insights.

ParameterValueSubstrateEnzyme SourceReference
Vmax ~2x that of Palmitoyl-CoAStearoyl-CoA (C18:0)Human Long-Chain Acyl-CoA Dehydrogenase (hLCAD)[8]
Km 19.7 µMStearoyl-CoA (C18:0)Human Long-Chain Acyl-CoA Dehydrogenase (hLCAD)[8]
Km 6.8 µMPalmitoyl-CoA (C16:0)Human Long-Chain Acyl-CoA Dehydrogenase (hLCAD)[8]

Table 1: Enzyme Kinetic Parameters for Long-Chain Acyl-CoA Dehydrogenase. This table presents kinetic data for substrates closely related to octadecanoyl-CoA, providing an approximation of the enzymatic efficiency for long-chain fatty acids.

AnalyteHealthy Control (µmol/L)LCHAD Deficiency (µmol/L)Fluid TypeReference
3-OH-C140.2 (0.0-0.4)Markedly IncreasedPlasma[9]
3-OH-C160.2 (0.0-0.5)Markedly IncreasedPlasma[9]
3-OH-C18Not typically detectedElevatedPlasma/Urine[10]

Table 2: Concentrations of Long-Chain 3-Hydroxy Fatty Acids. This table summarizes the typical plasma concentrations of various long-chain 3-hydroxy fatty acids in healthy individuals and patients with LCHAD deficiency, demonstrating the significant accumulation of these metabolites in the disease state.

Experimental Protocols

Measurement of 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This spectrophotometric assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate.

Principle: The activity of LCHAD is determined by monitoring the rate of NADH production, which is measured by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Mitochondrial isolate or purified MTP/LCHAD

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0, 1 mM KCN

  • NAD+ solution (10 mM in water)

  • This compound substrate (or a suitable long-chain analogue like 3-hydroxypalmitoyl-CoA) (1 mM in water)

Procedure:

  • Prepare the reaction mixture in a cuvette by adding Assay Buffer, NAD+ solution, and the mitochondrial sample or purified enzyme.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of 3-Hydroxy Fatty Acids by Stable Isotope Dilution GC-MS

This method allows for the precise quantification of 3-hydroxy fatty acids in biological samples.

Principle: Known amounts of stable isotope-labeled internal standards for each 3-hydroxy fatty acid of interest are added to the sample. The fatty acids are then extracted, derivatized, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The ratio of the endogenous analyte to its corresponding internal standard is used for accurate quantification.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Stable isotope-labeled 3-hydroxy fatty acid internal standards (e.g., [¹³C₂]-3-hydroxytetradecanoic acid)

  • Solvents for extraction (e.g., ethyl acetate, hexane)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Biological sample (plasma, urine, or cell culture media)

Procedure:

  • Sample Preparation: To a known volume of the biological sample, add the stable isotope-labeled internal standards.

  • Extraction: Acidify the sample and perform a liquid-liquid extraction of the fatty acids using an organic solvent.

  • Derivatization: Evaporate the organic solvent and derivatize the dried extract with BSTFA to create volatile trimethylsilyl (B98337) (TMS) esters.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the different 3-hydroxy fatty acid derivatives based on their retention times. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the endogenous and labeled fatty acids.

  • Quantification: Create a standard curve using known concentrations of unlabeled 3-hydroxy fatty acids and a fixed amount of internal standard. The concentration of the 3-hydroxy fatty acids in the sample is determined by comparing the peak area ratios of the analyte to the internal standard against the standard curve.[10][11]

Visualizations

Mitochondrial_Beta_Oxidation cluster_matrix Mitochondrial Matrix cluster_inputs_outputs Octadecanoyl_CoA Octadecanoyl-CoA (C18) Trans_2_Octadecenoyl_CoA trans-Δ²-Octadecenoyl-CoA Octadecanoyl_CoA->Trans_2_Octadecenoyl_CoA Acyl-CoA Dehydrogenase (VLCAD) Octadecanoyl_CoA:e->Trans_2_Octadecenoyl_CoA:w FADH2 FADH2 Octadecanoyl_CoA:s->FADH2:w S_3_Hydroxyoctadecanoyl_CoA This compound Trans_2_Octadecenoyl_CoA->S_3_Hydroxyoctadecanoyl_CoA Enoyl-CoA Hydratase (MTP) Trans_2_Octadecenoyl_CoA:e->S_3_Hydroxyoctadecanoyl_CoA:w _3_Ketooctadecanoyl_CoA 3-Ketooctadecanoyl-CoA S_3_Hydroxyoctadecanoyl_CoA->_3_Ketooctadecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD/MTP) S_3_Hydroxyoctadecanoyl_CoA:e->_3_Ketooctadecanoyl_CoA:w NADH NADH + H⁺ S_3_Hydroxyoctadecanoyl_CoA:s->NADH:w Hexadecanoyl_CoA Hexadecanoyl-CoA (C16) _3_Ketooctadecanoyl_CoA->Hexadecanoyl_CoA Thiolase (MTP) _3_Ketooctadecanoyl_CoA:s->Hexadecanoyl_CoA:n Acetyl_CoA Acetyl-CoA _3_Ketooctadecanoyl_CoA->Acetyl_CoA _3_Ketooctadecanoyl_CoA:e->Acetyl_CoA:w FAD FAD FAD:e->Octadecanoyl_CoA:n H2O H₂O H2O:e->Trans_2_Octadecenoyl_CoA:n NAD NAD⁺ NAD:e->S_3_Hydroxyoctadecanoyl_CoA:n CoA_SH CoA-SH CoA_SH:e->_3_Ketooctadecanoyl_CoA:n LCHAD_Deficiency S_3_Hydroxyoctadecanoyl_CoA This compound LCHAD LCHAD Enzyme (MTP) S_3_Hydroxyoctadecanoyl_CoA->LCHAD Defective_LCHAD Defective LCHAD S_3_Hydroxyoctadecanoyl_CoA->Defective_LCHAD _3_Ketooctadecanoyl_CoA 3-Ketooctadecanoyl-CoA LCHAD->_3_Ketooctadecanoyl_CoA Normal Function Accumulation Accumulation of 3-Hydroxyacyl-CoAs Defective_LCHAD->Accumulation Impaired Oxidation Pathology Cellular Pathology (Cardiomyopathy, Neuropathy) Accumulation->Pathology Experimental_Workflow_GCMS cluster_workflow GC-MS Analysis of 3-Hydroxy Fatty Acids Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Stable Isotope Standards Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization (e.g., TMS esters) Extract->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Quantify Quantification vs. Standard Curve GCMS->Quantify

References

An In-depth Technical Guide to the Synthesis of (S)-3-Hydroxyoctadecanoyl-CoA in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyoctadecanoyl-CoA is a critical intermediate in the microsomal fatty acid elongation pathway in mammalian cells, a fundamental process responsible for the synthesis of long-chain and very-long-chain fatty acids. These fatty acids are integral components of cellular membranes, signaling molecules, and energy storage lipids. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailing the enzymatic reactions, subcellular localization, and regulatory aspects. Furthermore, this document offers detailed experimental protocols for the key enzymes involved and presents available quantitative data to serve as a valuable resource for researchers in the fields of lipid metabolism, drug discovery, and biomedical science.

Introduction

The elongation of fatty acids is a vital metabolic pathway that adds two-carbon units to an existing fatty acyl-CoA chain. The synthesis of this compound represents a key step in the elongation of palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0). This process occurs in the endoplasmic reticulum and is catalyzed by a multi-enzyme complex. Understanding the intricacies of this pathway is crucial for elucidating the mechanisms of various physiological and pathological processes, including membrane biogenesis, metabolic disorders, and cancer.

The Synthesis Pathway of this compound

The synthesis of this compound is the second step in the four-reaction fatty acid elongation cycle. The overall process begins with the condensation of an acyl-CoA with malonyl-CoA, followed by a reduction, a dehydration, and a final reduction.

The four key enzymatic steps are:

  • Condensation: Catalyzed by fatty acid elongases (ELOVLs), this initial and rate-limiting step involves the condensation of palmitoyl-CoA (C16:0-CoA) with malonyl-CoA to form 3-keto-octadecanoyl-CoA.

  • First Reduction: The 3-ketoacyl-CoA reductase (KAR) then reduces 3-keto-octadecanoyl-CoA to this compound, utilizing NADPH as the reducing agent. This is the direct synthesis step for the topic of this guide.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule from this compound to create trans-2-octadecenoyl-CoA.

  • Second Reduction: Finally, a trans-2-enoyl-CoA reductase (TER) reduces the double bond in trans-2-octadecenoyl-CoA to yield stearoyl-CoA (C18:0-CoA), using NADPH as the reductant.

This newly synthesized stearoyl-CoA can then undergo further elongation cycles or be incorporated into various lipids.

Diagram of the Fatty Acid Elongation Pathway

Fatty_Acid_Elongation Palmitoyl_CoA Palmitoyl-CoA (C16:0) ELOVL ELOVL (Condensation) Palmitoyl_CoA->ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL Ketoacyl_CoA 3-Keto-octadecanoyl-CoA KAR 3-Ketoacyl-CoA Reductase (KAR) (Reduction) Ketoacyl_CoA->KAR Hydroxyacyl_CoA This compound HACD 3-Hydroxyacyl-CoA Dehydratase (HACD) (Dehydration) Hydroxyacyl_CoA->HACD Enoyl_CoA trans-2-Octadecenoyl-CoA TER trans-2-Enoyl-CoA Reductase (TER) (Reduction) Enoyl_CoA->TER Stearoyl_CoA Stearoyl-CoA (C18:0) ELOVL->Ketoacyl_CoA CO2 + CoA KAR->Hydroxyacyl_CoA NADPH -> NADP+ HACD->Enoyl_CoA H2O TER->Stearoyl_CoA NADPH -> NADP+

Caption: The mammalian fatty acid elongation cycle in the endoplasmic reticulum.

Quantitative Data

Quantitative data for the enzymes and substrates in the this compound synthesis pathway are essential for building kinetic models and understanding the regulation of fatty acid elongation. The available data are summarized below.

Enzyme/MetaboliteParameterValueCell/Tissue TypeReference
ELOVL6 Km (Malonyl-CoA)27.8 ± 3.4 µMHEK293T cells[1]
Vmax (Malonyl-CoA)1.8 ± 0.1 nmol/min/mgHEK293T cells[1]
Km (Palmitoyl-CoA)14.8 ± 1.8 µMHEK293T cells[1]
ELOVL7 Km (Malonyl-CoA)19.3 ± 2.1 µMHEK293T cells[1]
Vmax (Malonyl-CoA)0.45 ± 0.03 nmol/min/mgHEK293T cells[1]
Km (α-Linolenoyl-CoA)13.9 ± 1.6 µMHEK293T cells[1]
Palmitoyl-CoA Concentration7 - 250 µM (CMC)In vitro[2]
Stearoyl-CoA ConcentrationHigh, consistent with chain lengthIn vitro[2]
Long-chain acyl-CoAs Total Concentration100-200 mg of tissueRat liver[3]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of the this compound synthesis pathway.

Isolation of Microsomes from Mammalian Cells

This protocol describes the preparation of microsomal fractions, which are enriched in endoplasmic reticulum, the site of fatty acid elongation.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Bradford assay or BCA assay reagents for protein quantification

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (post-mitochondrial supernatant).

  • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Discard the supernatant (cytosol).

  • Resuspend the microsomal pellet in a suitable buffer for subsequent assays.

  • Determine the protein concentration of the microsomal fraction using a standard protein assay.[4][5]

Diagram of Microsomal Fractionation Workflow

Microsomal_Fractionation start Cultured Mammalian Cells wash Wash with ice-cold PBS start->wash homogenize Homogenize in hypotonic buffer wash->homogenize centrifuge1 Centrifuge at 10,000 x g homogenize->centrifuge1 supernatant1 Collect Supernatant (Post-mitochondrial fraction) centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Mitochondria, Debris) centrifuge1->pellet1 ultracentrifuge Ultracentrifuge at 100,000 x g supernatant1->ultracentrifuge supernatant2 Discard Supernatant (Cytosol) ultracentrifuge->supernatant2 pellet2 Collect Pellet (Microsomal Fraction) ultracentrifuge->pellet2 resuspend Resuspend in buffer pellet2->resuspend end Microsomes for Assays resuspend->end

Caption: Workflow for the isolation of microsomes from mammalian cells.

3-Ketoacyl-CoA Reductase (KAR) Activity Assay

This assay measures the NADPH-dependent reduction of a 3-ketoacyl-CoA substrate to a 3-hydroxyacyl-CoA.

Materials:

  • Isolated microsomal fraction

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • NADPH

  • 3-Keto-octadecanoyl-CoA (substrate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer and NADPH in a cuvette.

  • Add a known amount of microsomal protein to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, 3-keto-octadecanoyl-CoA.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the enzyme activity based on the rate of NADPH oxidation using its extinction coefficient (6.22 mM⁻¹cm⁻¹).

3-Hydroxyacyl-CoA Dehydratase (HACD) Activity Assay

This assay measures the dehydration of a 3-hydroxyacyl-CoA substrate. A continuous spectrophotometric assay is challenging; therefore, a coupled assay or an endpoint analysis using LC-MS/MS is often employed.

Coupled Spectrophotometric Assay (Reverse Reaction): This assay measures the hydration of an enoyl-CoA substrate, which is the reverse of the physiological reaction.

Materials:

  • Isolated microsomal fraction

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • trans-2-Octadecenoyl-CoA (substrate)

  • Enoyl-CoA hydratase (coupling enzyme, if needed for a subsequent reaction)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer and the microsomal fraction.

  • Initiate the reaction by adding trans-2-octadecenoyl-CoA.

  • Monitor the decrease in absorbance at a wavelength specific for the enoyl-CoA double bond (around 263 nm), or couple the reaction to a subsequent dehydrogenase and monitor NAD(P)H formation/consumption.

LC-MS/MS Based Endpoint Assay: This method directly measures the formation of the product, trans-2-octadecenoyl-CoA.

Materials:

  • Isolated microsomal fraction

  • Assay buffer

  • This compound (substrate)

  • Quenching solution (e.g., ice-cold methanol)

  • LC-MS/MS system

Procedure:

  • Set up the enzymatic reaction with the microsomal fraction and this compound.

  • Incubate for a defined period at the optimal temperature.

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture by LC-MS/MS to quantify the amount of trans-2-octadecenoyl-CoA formed.[3][6]

Quantitative Analysis of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the quantification of acyl-CoA species, including the substrate (palmitoyl-CoA), intermediate (this compound), and product (stearoyl-CoA).

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Extraction solvent (e.g., isopropanol/acetonitrile/water)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Homogenize cell or tissue samples in the presence of internal standards.

  • Extract the acyl-CoAs using an appropriate solvent system.

  • Centrifuge to pellet debris and collect the supernatant.

  • Dry the supernatant under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Separate the acyl-CoA species using reverse-phase liquid chromatography.

  • Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Construct a standard curve for each analyte to determine the absolute concentration in the samples.[3][6]

Conclusion

The synthesis of this compound is a pivotal step in the elongation of long-chain fatty acids in mammalian cells. This technical guide has provided a detailed overview of the synthesis pathway, the enzymes involved, and the subcellular context. The presented quantitative data and detailed experimental protocols offer a solid foundation for researchers to investigate this pathway further. Future research should focus on elucidating the kinetic parameters of the reductase and dehydratase enzymes and on understanding the intricate regulatory mechanisms that govern this essential metabolic process. Such knowledge will be invaluable for the development of novel therapeutic strategies for a range of metabolic diseases.

References

An In-Depth Technical Guide to the Enzymes Involved in the Synthesis of (S)-3-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctadecanoyl-CoA is a critical intermediate in the mitochondrial and peroxisomal β-oxidation of long-chain fatty acids. Its synthesis is a key step in the catabolism of dietary and stored fats, a process of fundamental importance in cellular energy homeostasis. Dysregulation of this metabolic pathway is implicated in various metabolic diseases, making the enzymes responsible for the synthesis of this compound attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymes involved, their mechanisms, relevant quantitative data, detailed experimental protocols, and their role in cellular signaling pathways.

Core Enzymes in the Synthesis of this compound

The primary enzyme responsible for the synthesis of this compound is Enoyl-CoA Hydratase (EC 4.2.1.17), also known as crotonase. This enzyme catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to an (S)-3-hydroxyacyl-CoA. In the context of octadecanoic acid metabolism, the specific substrate is trans-2-octadecenoyl-CoA.

There are several isoforms of enoyl-CoA hydratase, with varying substrate specificities and subcellular localizations. For long-chain fatty acids such as octadecanoic acid, the key enzymes are:

  • Mitochondrial Enoyl-CoA Hydratase (ECHS1) : Part of the mitochondrial fatty acid β-oxidation spiral.

  • Peroxisomal Bifunctional Enzyme (EHHADH) : This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and is crucial for the β-oxidation of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids within peroxisomes.[1][2][3] EHHADH is also referred to as L-bifunctional protein.[4][5]

The subsequent step in the β-oxidation pathway is catalyzed by 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35), which oxidizes the (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. In the context of long-chain fatty acids, this activity is often part of a multifunctional protein complex.

Data Presentation
Enzyme/InhibitorSubstrate/InhibitorOrganism/SystemKm (μM)Vmax (μmol/min/mg)KI (μM)kinact (min-1)Reference
Mitochondrial Trifunctional Protein (α-subunit)(R)-MCPF-CoANot Specified--60 ± 70.053 ± 0.004[7]
Mitochondrial Trifunctional Protein (α-subunit)(S)-MCPF-CoANot Specified--66 ± 80.049 ± 0.003[7]

MCPF-CoA: Methylenecyclopropylformyl-CoA, an irreversible inhibitor of enoyl-CoA hydratase activity.

Signaling Pathways

The synthesis of this compound is embedded within the fatty acid β-oxidation pathway, which is tightly regulated by the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . Long-chain fatty acids and their CoA esters are natural ligands for PPARα.[8] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2][9] This binding event upregulates the transcription of genes encoding enzymes involved in fatty acid transport and oxidation, including EHHADH .[1][10] Therefore, an increased influx of long-chain fatty acids leads to a PPARα-mediated upregulation of their own catabolism, a crucial feedback mechanism for maintaining lipid homeostasis. While this compound itself is not a direct signaling molecule, its production is a direct consequence of this signaling cascade.

Signaling Pathway Diagram

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_peroxisome Peroxisome Long-chain Fatty Acids Long-chain Fatty Acids Fatty Acid Transport Fatty Acid Transport Long-chain Fatty Acids->Fatty Acid Transport Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid Transport->Acyl-CoA Synthetase Long-chain Acyl-CoA Long-chain Acyl-CoA Acyl-CoA Synthetase->Long-chain Acyl-CoA PPARa PPARα Long-chain Acyl-CoA->PPARa activates trans-2-Octadecenoyl-CoA trans-2-Octadecenoyl-CoA Long-chain Acyl-CoA->trans-2-Octadecenoyl-CoA β-oxidation (previous steps) PPARa/RXR Complex PPARα/RXR Complex PPARa->PPARa/RXR Complex RXR RXR RXR->PPARa/RXR Complex PPRE PPRE PPARa/RXR Complex->PPRE binds to EHHADH Gene EHHADH Gene PPRE->EHHADH Gene activates transcription EHHADH mRNA EHHADH mRNA EHHADH Gene->EHHADH mRNA EHHADH Protein EHHADH (L-Bifunctional Enzyme) EHHADH mRNA->EHHADH Protein translation S-3-Hydroxyoctadecanoyl-CoA This compound EHHADH Protein->S-3-Hydroxyoctadecanoyl-CoA catalyzes trans-2-Octadecenoyl-CoA->S-3-Hydroxyoctadecanoyl-CoA hydration Experimental_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer + Enzyme) start->prep_reaction pre_incubate Pre-incubate at 37°C prep_reaction->pre_incubate add_substrate Add Substrate (trans-2-Octadecenoyl-CoA) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate quench Quench Reaction (Acetonitrile) incubate->quench centrifuge Centrifuge quench->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc_analysis HPLC Analysis (Chiral Column, UV 260 nm) collect_supernatant->hplc_analysis data_analysis Data Analysis (Peak Integration, Quantification) hplc_analysis->data_analysis end End data_analysis->end Beta_Oxidation_Flow Octadecanoyl_CoA Octadecanoyl-CoA (C18) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Octadecanoyl_CoA->Acyl_CoA_Dehydrogenase trans_2_Octadecenoyl_CoA trans-2-Octadecenoyl-CoA Acyl_CoA_Dehydrogenase->trans_2_Octadecenoyl_CoA FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (EHHADH/ECHS1) S_3_Hydroxyoctadecanoyl_CoA This compound Enoyl_CoA_Hydratase->S_3_Hydroxyoctadecanoyl_CoA H2O Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase _3_Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->_3_Ketoacyl_CoA NAD+ -> NADH + H+ Ketoacyl_CoA_Thiolase β-Ketoacyl-CoA Thiolase Hexadecanoyl_CoA Hexadecanoyl-CoA (C16) Ketoacyl_CoA_Thiolase->Hexadecanoyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_Thiolase->Acetyl_CoA trans_2_Octadecenoyl_CoA->Enoyl_CoA_Hydratase S_3_Hydroxyoctadecanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase _3_Ketoacyl_CoA->Ketoacyl_CoA_Thiolase

References

(S)-3-Hydroxyoctadecanoyl-CoA: A Pivotal Metabolic Intermediate in Disease Pathophysiology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctadecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. As a transient species in this vital energy-generating pathway, its cellular concentration is tightly regulated. However, in various disease states, dysregulation of fatty acid metabolism can lead to the accumulation or depletion of this compound and related metabolites, with significant pathophysiological consequences. This technical guide provides a comprehensive overview of the role of this compound in disease, with a focus on Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, and explores its potential implications in cardiovascular disease, metabolic syndrome, and cancer.

The Role of this compound in Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH. This compound is formed in the third step of the beta-oxidation of stearoyl-CoA (C18:0).

Beta_Oxidation_Pathway Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) trans-Δ2-Octadecenoyl-CoA trans-Δ2-Octadecenoyl-CoA Stearoyl-CoA (C18:0)->trans-Δ2-Octadecenoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) This compound This compound trans-Δ2-Octadecenoyl-CoA->this compound Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA This compound->3-Ketoacyl-CoA Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) (NAD+ -> NADH) Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) 3-Ketoacyl-CoA->Palmitoyl-CoA (C16:0) β-Ketothiolase (CoA-SH -> Acetyl-CoA) Further rounds of\nβ-oxidation Further rounds of β-oxidation Palmitoyl-CoA (C16:0)->Further rounds of\nβ-oxidation

Figure 1: The role of this compound in the beta-oxidation of stearoyl-CoA.

This compound in Disease States

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

LCHAD deficiency is a rare autosomal recessive genetic disorder that impairs the oxidation of long-chain fatty acids.[1][2] This condition is caused by mutations in the HADHA gene, which encodes the alpha subunit of the mitochondrial trifunctional protein. This protein complex catalyzes the final three steps of long-chain fatty acid beta-oxidation. A deficiency in the LCHAD enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, including this compound, and their corresponding acylcarnitine derivatives in tissues and circulation.[2]

The clinical manifestations of LCHAD deficiency typically appear in infancy or early childhood and can be severe, including hypoketotic hypoglycemia, lethargy, hypotonia, liver dysfunction, cardiomyopathy, and rhabdomyolysis.[2] Episodes can be triggered by fasting or illness.[2] The accumulation of toxic metabolic intermediates is thought to contribute to the long-term complications of the disease, such as peripheral neuropathy and retinopathy.[2]

Quantitative Data in LCHAD Deficiency:

Newborn screening for LCHAD deficiency often relies on the detection of elevated levels of specific long-chain 3-hydroxyacylcarnitines in dried blood spots.

MetaboliteConditionConcentrationReference
3-Hydroxypalmitic acidLCHAD Deficiency (n=3)12.2 µmol/L (median)[3]
3-Hydroxypalmitic acidControl (n=22)0.43 µmol/L (median)[3]
C16-OH-carnitineLCHAD DeficiencyElevated[2]
C18-OH-carnitineLCHAD DeficiencyElevated[2]
C18:1-OH-carnitineLCHAD DeficiencyElevated[2]

Table 1: Plasma concentrations of 3-hydroxy fatty acids and acylcarnitines in LCHAD deficiency.

A metabolomics study of individuals with LCHAD and CPT2 deficiencies revealed significant alterations in complex lipid pathways, with higher levels of triglycerides and lower levels of specific phosphatidylethanolamines, ceramides, and sphingomyelins compared to healthy controls.[1][4]

Cardiovascular Disease

The heart relies heavily on fatty acid oxidation for its energy needs. Impaired fatty acid metabolism is a hallmark of various cardiovascular diseases, including heart failure. While direct quantification of this compound in cardiovascular disease models is limited, studies have shown alterations in the broader acyl-CoA and acylcarnitine profiles. In coronary artery disease, elevated levels of various acylcarnitines have been observed, suggesting a mitochondrial imbalance between fatty acid and glucose oxidation.

Metabolic Syndrome and Diabetes

Metabolic syndrome and type 2 diabetes are characterized by insulin (B600854) resistance and dyslipidemia. Alterations in fatty acid metabolism play a central role in the pathophysiology of these conditions. Lipidomic analyses in diabetic subjects have revealed changes in the concentrations of various fatty acids and their derivatives in plasma.[5] Although specific data for this compound is scarce, the overall disruption of fatty acid oxidation suggests that levels of this intermediate may also be affected.

Cancer

Cancer cells often exhibit reprogrammed metabolism to support their rapid proliferation. While many cancer cells rely on aerobic glycolysis (the Warburg effect), fatty acid oxidation is also a critical energy source for some cancers. The role of specific long-chain 3-hydroxyacyl-CoAs in cancer cell metabolism is an active area of research. Studies have shown that the expression of enzymes involved in fatty acid oxidation, including 3-hydroxyacyl-CoA dehydrogenases, can be altered in different types of cancer, suggesting a potential role in tumor growth and survival.[6]

Experimental Protocols

Quantification of this compound by LC-MS/MS

The quantification of long-chain acyl-CoAs like this compound is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

LCMS_Workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue/Cell Homogenization Tissue/Cell Homogenization Protein Precipitation\n(e.g., with trichloroacetic acid) Protein Precipitation (e.g., with trichloroacetic acid) Tissue/Cell Homogenization->Protein Precipitation\n(e.g., with trichloroacetic acid) Solid Phase Extraction (SPE)\n(for cleanup and concentration) Solid Phase Extraction (SPE) (for cleanup and concentration) Protein Precipitation\n(e.g., with trichloroacetic acid)->Solid Phase Extraction (SPE)\n(for cleanup and concentration) SPE Eluate SPE Eluate Reversed-Phase LC Separation\n(e.g., C18 column) Reversed-Phase LC Separation (e.g., C18 column) SPE Eluate->Reversed-Phase LC Separation\n(e.g., C18 column) Tandem Mass Spectrometry\n(e.g., Multiple Reaction Monitoring) Tandem Mass Spectrometry (e.g., Multiple Reaction Monitoring) Reversed-Phase LC Separation\n(e.g., C18 column)->Tandem Mass Spectrometry\n(e.g., Multiple Reaction Monitoring) Data Analysis\n(Quantification against internal standards) Data Analysis (Quantification against internal standards) Tandem Mass Spectrometry\n(e.g., Multiple Reaction Monitoring)->Data Analysis\n(Quantification against internal standards)

Figure 2: General workflow for the quantification of this compound.

Methodology:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Precipitate proteins using an agent like trichloroacetic acid.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using reversed-phase liquid chromatography, typically with a C18 column.

    • Detect and quantify the target analyte using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would be monitored.

    • Use a stable isotope-labeled internal standard for accurate quantification.

3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity Assay

The activity of LCHAD can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.

Principle: (S)-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., pH 9.5 for the forward reaction), NAD+, and the substrate (e.g., 3-hydroxy-palmitoyl-CoA).

  • Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., cell lysate or purified enzyme).

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Enzyme_Assay_Workflow Prepare Reaction Mixture\n(Buffer, NAD+, Substrate) Prepare Reaction Mixture (Buffer, NAD+, Substrate) Pre-incubate at 37°C Pre-incubate at 37°C Prepare Reaction Mixture\n(Buffer, NAD+, Substrate)->Pre-incubate at 37°C Add Enzyme Source Add Enzyme Source Pre-incubate at 37°C->Add Enzyme Source Monitor Absorbance at 340 nm Monitor Absorbance at 340 nm Add Enzyme Source->Monitor Absorbance at 340 nm Calculate Enzyme Activity Calculate Enzyme Activity Monitor Absorbance at 340 nm->Calculate Enzyme Activity

Figure 3: Workflow for the LCHAD activity assay.

Signaling Pathways and Logical Relationships

The accumulation of this compound and other toxic intermediates in LCHAD deficiency can lead to cellular dysfunction through various mechanisms, including mitochondrial uncoupling and oxidative stress.

LCHAD_Pathophysiology node_disease node_disease node_metabolite node_metabolite node_consequence node_consequence LCHAD Deficiency LCHAD Deficiency Impaired Beta-Oxidation Impaired Beta-Oxidation LCHAD Deficiency->Impaired Beta-Oxidation causes Accumulation of Long-Chain\n3-Hydroxyacyl-CoAs Accumulation of Long-Chain 3-Hydroxyacyl-CoAs Impaired Beta-Oxidation->Accumulation of Long-Chain\n3-Hydroxyacyl-CoAs leads to Mitochondrial Dysfunction Mitochondrial Dysfunction Accumulation of Long-Chain\n3-Hydroxyacyl-CoAs->Mitochondrial Dysfunction induces Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress results in Decreased ATP Production Decreased ATP Production Mitochondrial Dysfunction->Decreased ATP Production results in Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage causes Energy Deficiency Energy Deficiency Decreased ATP Production->Energy Deficiency causes Clinical Manifestations\n(Cardiomyopathy, Neuropathy, etc.) Clinical Manifestations (Cardiomyopathy, Neuropathy, etc.) Cellular Damage->Clinical Manifestations\n(Cardiomyopathy, Neuropathy, etc.) Clinical Manifestations\n(Hypoglycemia, Lethargy, etc.) Clinical Manifestations (Hypoglycemia, Lethargy, etc.) Energy Deficiency->Clinical Manifestations\n(Hypoglycemia, Lethargy, etc.)

Figure 4: Pathophysiological consequences of LCHAD deficiency.

Conclusion

This compound is a key metabolic intermediate whose dysregulation is centrally implicated in the pathophysiology of LCHAD deficiency. While its direct role in other major diseases such as cardiovascular disease, metabolic syndrome, and cancer is still being elucidated, the growing body of evidence highlighting altered fatty acid metabolism in these conditions suggests that this compound and related long-chain acyl-CoAs are likely important players. Further research, employing advanced metabolomic and lipidomic techniques, is crucial to fully understand the role of this metabolite in a broader range of diseases and to explore its potential as a therapeutic target and biomarker.

References

An In-depth Technical Guide on the Cellular Regulation of (S)-3-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyoctadecanoyl-CoA is a critical intermediate in long-chain fatty acid metabolism, positioned at a key regulatory juncture of mitochondrial β-oxidation and fatty acid elongation. The cellular concentration of this metabolite is meticulously controlled through a multi-layered system encompassing enzymatic activity, transcriptional regulation, and allosteric modulation, ensuring metabolic homeostasis. Dysregulation of this compound levels is implicated in various metabolic disorders, making its regulatory network a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis, degradation, and transport of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and signaling pathways.

Introduction

This compound is a long-chain acyl-CoA thioester that serves as a pivotal intermediate in two major metabolic pathways: mitochondrial fatty acid β-oxidation and fatty acid elongation. Its cellular concentration reflects the balance between fatty acid catabolism for energy production and anabolic processes for the synthesis of complex lipids. This guide delves into the intricate mechanisms that govern the cellular levels of this compound, providing researchers and drug development professionals with a detailed understanding of this key metabolic node.

Metabolic Pathways Involving this compound

The metabolism of this compound is primarily localized within the mitochondria and is an integral part of the fatty acid β-oxidation spiral.

Synthesis of this compound

This compound is synthesized from trans-2-octadecenoyl-CoA through the action of long-chain enoyl-CoA hydratase , one of the enzymatic activities of the mitochondrial trifunctional protein (MTP) . The MTP is a hetero-octameric complex composed of four α-subunits (encoded by the HADHA gene) and four β-subunits (HADHB gene), and is associated with the inner mitochondrial membrane. The α-subunit harbors the enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase activities.[1][2]

Degradation of this compound

The degradation of this compound is catalyzed by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) , another enzymatic function of the MTP α-subunit.[3][4] This reaction oxidizes this compound to 3-oxooctadecanoyl-CoA, with the concomitant reduction of NAD+ to NADH. This step is a critical control point in the β-oxidation of long-chain fatty acids.

trans-2-Octadecenoyl-CoA trans-2-Octadecenoyl-CoA S-3-Hydroxyoctadecanoyl-CoA S-3-Hydroxyoctadecanoyl-CoA trans-2-Octadecenoyl-CoA->S-3-Hydroxyoctadecanoyl-CoA Enoyl-CoA Hydratase (MTP α-subunit) 3-Oxooctadecanoyl-CoA 3-Oxooctadecanoyl-CoA S-3-Hydroxyoctadecanoyl-CoA->3-Oxooctadecanoyl-CoA Long-chain 3-hydroxyacyl-CoA Dehydrogenase (LCHAD) (MTP α-subunit)

Figure 1: Core enzymatic reactions involving this compound.

Quantitative Data

Precise quantification of this compound and the kinetic parameters of its metabolizing enzymes are crucial for understanding its regulatory dynamics.

Cellular Concentrations
Tissue/Cell TypeAcyl-CoA SpeciesConcentration RangeReference
HepG2 CellsLong-chain acyl-CoAs0.3 - 286 pmol/mg protein[5]
Mouse LiverAcyl-CoAs0.1 - 4.8 pmol/mg tissue[5]
Mouse HeartAcetyl-CoA~5.77 pmol/mg tissue[6]
Mouse HeartPropionyl-CoA~0.476 pmol/mg tissue[6]
Mouse HeartLactoyl-CoA~0.0172 pmol/mg tissue[6]
Enzyme Kinetics

The kinetic parameters of the enzymes responsible for the synthesis and degradation of this compound are essential for modeling metabolic flux.

EnzymeSubstrateKmVmaxOrganism/TissueReference
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyacyl-CoAs (various chain lengths)Lower for medium and long-chain substratesHighest with medium-chain substratesPig Heart[7]
Long-chain Acyl-CoA Dehydrogenase (LCAD)Dodecanoyl-CoA (C12)--Human[8]

Note: Specific kinetic data for human LCHAD and enoyl-CoA hydratase with C18 substrates are limited in the literature.

Regulation of Cellular this compound Concentration

The cellular level of this compound is tightly regulated at multiple levels to meet the metabolic demands of the cell.

Transcriptional Regulation

The expression of the HADHA and HADHB genes, encoding the α and β subunits of the mitochondrial trifunctional protein, is primarily regulated by the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a ligand-activated transcription factor that is a master regulator of lipid metabolism.[9] Upon activation by fatty acids or their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including HADHA and ECHS1 (encoding enoyl-CoA hydratase, short chain 1), leading to their increased transcription. This mechanism allows for the upregulation of fatty acid oxidation capacity in response to increased lipid availability.

cluster_0 Nucleus cluster_1 Cytoplasm Fatty Acids Fatty Acids PPARα PPARα Fatty Acids->PPARα activates RXR RXR PPARα->RXR heterodimerizes PPRE PPRE RXR->PPRE binds HADHA gene HADHA gene PPRE->HADHA gene activates transcription ECHS1 gene ECHS1 gene PPRE->ECHS1 gene activates transcription mRNA mRNA HADHA gene->mRNA ECHS1 gene->mRNA MTP α-subunit MTP α-subunit mRNA->MTP α-subunit translation ECHS1 protein ECHS1 protein mRNA->ECHS1 protein translation

Figure 2: Transcriptional regulation of MTP by PPARα.
Hormonal Regulation

Insulin (B600854) and glucagon (B607659) are key hormones that regulate fatty acid metabolism and indirectly influence the concentration of this compound.

  • Insulin: In the fed state, high insulin levels promote energy storage. Insulin signaling leads to the dephosphorylation and activation of acetyl-CoA carboxylase (ACC), which produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for β-oxidation. This inhibition reduces the flux through the β-oxidation pathway, thereby decreasing the production of this compound.[10][11]

  • Glucagon: During fasting, glucagon levels rise, leading to the phosphorylation and inactivation of ACC. This relieves the inhibition of CPT1, allowing for increased fatty acid entry into the mitochondria and subsequent β-oxidation.[12][13] Glucagon signaling can also impact mitochondrial function through pathways involving FOXO1.[12][14]

Insulin Insulin ACC ACC Insulin->ACC activates Glucagon Glucagon Glucagon->ACC inhibits Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA produces CPT1 CPT1 Malonyl-CoA->CPT1 inhibits Fatty Acid β-oxidation Fatty Acid β-oxidation CPT1->Fatty Acid β-oxidation enables S-3-Hydroxyoctadecanoyl-CoA S-3-Hydroxyoctadecanoyl-CoA Fatty Acid β-oxidation->S-3-Hydroxyoctadecanoyl-CoA produces

Figure 3: Hormonal regulation of fatty acid β-oxidation.
Allosteric Regulation

The activity of the β-oxidation pathway is also subject to allosteric regulation by the mitochondrial energy state. A high NADH/NAD+ ratio, indicative of a high energy state, can inhibit the activity of 3-hydroxyacyl-CoA dehydrogenases, including LCHAD. Similarly, a high acetyl-CoA/CoA ratio can lead to feedback inhibition of the thiolase step, which is the final step in the β-oxidation cycle. These mechanisms serve to downregulate fatty acid oxidation when cellular energy levels are sufficient.

Experimental Protocols

Accurate measurement of this compound and the activity of its metabolizing enzymes is essential for research and drug development.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of long-chain acyl-CoAs.

Materials:

  • Biological sample (cells or tissue)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Acetonitrile, methanol (B129727), water (LC-MS grade)

  • Ammonium (B1175870) hydroxide

  • Solid-phase extraction (SPE) cartridges (C18)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in a cold extraction solvent (e.g., acetonitrile/methanol/water). Add an internal standard.

  • Protein Precipitation: Precipitate proteins by centrifugation.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol and then water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with a methanol/water mixture.

  • LC-MS/MS Analysis:

    • Inject the eluted sample onto a C18 column.

    • Use a gradient of mobile phase A (e.g., water with ammonium hydroxide) and mobile phase B (e.g., acetonitrile).

    • Perform mass spectrometry in positive electrospray ionization mode.

    • Monitor for the specific parent and fragment ions of this compound and the internal standard using multiple reaction monitoring (MRM).

  • Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard.[15][16]

Sample Sample Homogenization Homogenization Sample->Homogenization SPE SPE Homogenization->SPE LC-MS/MS LC-MS/MS SPE->LC-MS/MS Quantification Quantification LC-MS/MS->Quantification

References

Methodological & Application

Application Note: Quantitative Analysis of (S)-3-Hydroxyoctadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxyoctadecanoyl-CoA is a long-chain acyl-Coenzyme A thioester and a key intermediate in fatty acid metabolism. It plays a crucial role in both fatty acid elongation and beta-oxidation pathways.[1] Accurate quantification of this compound is essential for studying metabolic disorders, drug development targeting fatty acid metabolism, and understanding cellular energy homeostasis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of acyl-CoAs due to its high sensitivity, specificity, and throughput.[2] This application note provides a detailed protocol for the robust and sensitive quantification of this compound in biological matrices using LC-MS/MS with electrospray ionization (ESI) and multiple reaction monitoring (MRM).

Biological Significance

This compound is centrally positioned in lipid metabolism. In the mitochondrial fatty acid beta-oxidation spiral, it is formed by the hydration of trans-Δ2-enoyl-CoA and is subsequently oxidized to 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase. Conversely, in the microsomal fatty acid elongation pathway, it is an intermediate that is dehydrated to form trans-2,3-enoyl-CoA.[3] Dysregulation of these pathways is implicated in various metabolic diseases, making the precise measurement of intermediates like this compound a valuable tool in biomedical research.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted below.

experimental_workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of this compound from cell culture or tissue homogenate samples.

  • Materials:

    • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in water.

    • Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample.

    • Microcentrifuge tubes.

    • Centrifuge capable of 15,000 x g and 4°C.

  • Procedure:

    • To 100 µL of cell lysate or tissue homogenate on ice, add a known amount of internal standard.

    • Add 400 µL of ice-cold 5% SSA solution.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

    • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

2. Liquid Chromatography

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

3. Mass Spectrometry

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • Multiple Reaction Monitoring (MRM) Parameters:

    • The precursor ion for this compound ([M+H]⁺) is m/z 1051.4. This is calculated from its molecular formula C₃₉H₇₀N₇O₁₈P₃S and average molecular weight of approximately 1050.0 g/mol .[4][5]

    • A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[2] This results in a prominent product ion.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (CE)
      This compound 1051.4 544.4 100 Optimization Required*

      | Internal Standard (e.g., C17:0-CoA) | 1037.4 | 530.4 | 100 | Optimization Required* |

*Collision energy should be optimized for the specific instrument used. This typically involves infusing a standard solution of the analyte and varying the collision energy to find the value that yields the highest intensity for the product ion.

Data Presentation and Quantitative Analysis

A calibration curve should be prepared by spiking known concentrations of a this compound standard into a blank biological matrix that has undergone the same sample preparation procedure. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.

Table 1: Expected Quantitative Performance of the LC-MS/MS Method

Parameter Expected Value
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 fmol on column
Upper Limit of Quantification (ULOQ) 1000 - 5000 fmol on column
Accuracy (% bias) Within ±15%

| Precision (% RSD) | < 15% |

These are typical performance characteristics for the analysis of long-chain acyl-CoAs and should be validated for each specific assay.

Signaling Pathway Visualization

This compound is an intermediate in two major fatty acid metabolic pathways: beta-oxidation (catabolic) and fatty acid elongation (anabolic).

1. Fatty Acid Beta-Oxidation

This pathway breaks down fatty acids to produce acetyl-CoA, NADH, and FADH₂.

beta_oxidation acyl_coa Acyl-CoA (C18) enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa This compound enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shorter_acyl_coa Acyl-CoA (C16) ketoacyl_coa->shorter_acyl_coa Thiolase

Caption: Mitochondrial fatty acid beta-oxidation pathway.

2. Fatty Acid Elongation

This pathway synthesizes longer-chain fatty acids from shorter ones in the endoplasmic reticulum.

fatty_acid_elongation acyl_coa Acyl-CoA (C16) ketoacyl_coa 3-Ketoacyl-CoA acyl_coa->ketoacyl_coa Condensation (Malonyl-CoA) hydroxyacyl_coa This compound ketoacyl_coa->hydroxyacyl_coa Reduction enoyl_coa trans-2,3-Enoyl-CoA hydroxyacyl_coa->enoyl_coa Dehydration elongated_acyl_coa Acyl-CoA (C18) enoyl_coa->elongated_acyl_coa Reduction

Caption: Microsomal fatty acid elongation cycle.

The described LC-MS/MS method provides a sensitive, specific, and reliable platform for the quantitative analysis of this compound in biological samples. This detailed protocol and the accompanying information will be a valuable resource for researchers and scientists in the fields of metabolism, pharmacology, and drug development, enabling a deeper understanding of the roles of fatty acid metabolism in health and disease.

References

Application Notes and Protocols for the Detection of (S)-3-Hydroxyoctadecanoyl-CoA in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyoctadecanoyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation pathway, a fundamental catabolic process that breaks down fatty acids to produce energy.[1][2][3] The accurate detection and quantification of this long-chain 3-hydroxyacyl-CoA in biological tissues are essential for understanding normal physiology, as well as the pathophysiology of various metabolic disorders, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound in biological samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[8]

Biochemical Pathway: Fatty Acid β-Oxidation

This compound is formed during the third step of the β-oxidation spiral. The pathway involves the sequential removal of two-carbon units from the fatty acyl-CoA chain. The diagram below illustrates the central role of this compound in this process.

Fatty_Acid_Beta_Oxidation Octadecanoyl_CoA Octadecanoyl-CoA (C18:0) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Octadecanoyl_CoA->Acyl_CoA_Dehydrogenase trans_delta2_Enoyl_CoA trans-Δ²-Octadecenoyl-CoA Acyl_CoA_Dehydrogenase->trans_delta2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_delta2_Enoyl_CoA->Enoyl_CoA_Hydratase S_3_Hydroxyoctadecanoyl_CoA This compound Enoyl_CoA_Hydratase->S_3_Hydroxyoctadecanoyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) S_3_Hydroxyoctadecanoyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->_3_Ketoacyl_CoA Thiolase β-Ketothiolase _3_Ketoacyl_CoA->Thiolase Hexadecanoyl_CoA Hexadecanoyl-CoA (C16:0) Thiolase->Hexadecanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Data Presentation

TissueExpected Relative Concentration of this compound (nmol/g wet weight)
LiverHigh
HeartHigh
Skeletal MuscleMedium
KidneyMedium
BrainLow

Note: These are expected relative values. Actual concentrations will vary based on physiological state (e.g., fed vs. fasted), species, and analytical methodology.

Experimental Protocols

A robust and reliable method for the quantification of this compound involves tissue extraction, sample clean-up, and analysis by LC-MS/MS. The following is a synthesized protocol based on established methods for long-chain acyl-CoAs.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue_Collection 1. Tissue Collection (Flash-freeze in liquid N2) Homogenization 2. Homogenization (In cold extraction buffer with internal standards) Tissue_Collection->Homogenization Extraction 3. Liquid-Liquid Extraction (e.g., Methanol/Chloroform) Homogenization->Extraction SPE 4. Solid-Phase Extraction (SPE) (Anion exchange or reversed-phase) Extraction->SPE LC_Separation 5. Liquid Chromatography (Reversed-phase C18 column) SPE->LC_Separation MS_Detection 6. Mass Spectrometry (ESI+, MRM mode) LC_Separation->MS_Detection Quantification 7. Quantification (Against calibration curve) MS_Detection->Quantification Normalization 8. Normalization (To tissue weight and internal standard) Quantification->Normalization

Caption: Workflow for this compound analysis.

Protocol 1: Sample Preparation and Extraction from Biological Tissues

This protocol is adapted from methods described for the analysis of a broad range of acyl-CoAs in tissues.

Materials:

  • Biological tissue (e.g., liver, heart)

  • Liquid nitrogen

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid in a 1:1:0.025 ratio, freshly prepared.

  • Internal Standard (IS): Stable isotope-labeled (e.g., ¹³C-labeled) octadecanoyl-CoA or a structurally similar long-chain acyl-CoA.

  • Petroleum ether

  • Saturated (NH4)2SO4 solution

  • Methanol

  • Chloroform

  • Homogenizer (e.g., Polytron)

  • Centrifuge (refrigerated)

  • Nitrogen evaporator

Procedure:

  • Tissue Collection: Immediately after excision, flash-freeze the tissue sample (~50-100 mg) in liquid nitrogen to quench metabolic activity. Store at -80°C until use.

  • Homogenization: In a pre-chilled tube, add the frozen tissue to 400 µL of ice-cold extraction buffer containing the internal standard. Homogenize the tissue thoroughly on ice using a polypropylene (B1209903) pestle or a mechanical homogenizer.

  • Lipid Removal: Add 400 µL of petroleum ether (saturated with 1:1 (v/v) 2-propanol:water), vortex, and centrifuge at a low speed (e.g., 100 x g) for 1 minute to separate the phases. Discard the upper organic phase. Repeat this wash step two more times.

  • Protein Precipitation and Acyl-CoA Extraction: To the lower aqueous phase, add 10 µL of saturated (NH4)2SO4, followed by 1.2 mL of a 2:1 methanol:chloroform mixture. Vortex vigorously and let it stand at room temperature for 20 minutes.

  • Phase Separation: Centrifuge at high speed (e.g., 21,000 x g) for 2 minutes at 4°C.

  • Drying: Transfer the supernatant to a new tube and dry the sample under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a representative method for the analysis of long-chain acyl-CoAs. Parameters should be optimized for the specific instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 10% B and equilibrate

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Illustrative):

    • This compound: Precursor ion (Q1) -> Product ion (Q3). The precursor would be the [M+H]⁺ ion. A characteristic product ion would result from the neutral loss of the phosphopantetheine group.

    • Internal Standard: Corresponding transition for the stable isotope-labeled standard.

  • Collision Energy: Optimize for each transition.

Data Analysis:

  • Create a calibration curve using a series of concentrations of an this compound standard.

  • Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the final concentration to the initial tissue weight.

Concluding Remarks

The protocols outlined provide a robust framework for the reliable detection and quantification of this compound in biological tissues. The use of LC-MS/MS ensures high sensitivity and specificity, which are crucial for studying the subtle changes in the levels of this metabolite in various physiological and pathological states. Adherence to proper sample handling and preparation techniques is paramount to obtaining accurate and reproducible results. These methods will be valuable for researchers in metabolic diseases, drug discovery, and basic science to further elucidate the role of fatty acid oxidation in health and disease.

References

Application Note and Protocol: Chemical Synthesis and Purification of (S)-3-Hydroxyoctadecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the chemical synthesis and purification of (S)-3-Hydroxyoctadecanoyl-CoA. This long-chain acyl-CoA is a critical intermediate in fatty acid metabolism and serves as an important standard for in vitro assays, inhibitor screening, and mass spectrometry-based quantification. The protocol outlines a stereoselective synthesis of (S)-3-hydroxyoctadecanoic acid followed by its conversion to the corresponding Coenzyme A thioester. Furthermore, a robust purification method using solid-phase extraction and high-performance liquid chromatography (HPLC) is described to ensure high purity of the final product.

Introduction

This compound is a key metabolic intermediate in the β-oxidation and biosynthesis of fatty acids. In fatty acid synthesis, the 3-hydroxyacyl-ACP intermediate is a substrate for dehydration, while in β-oxidation, L-3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The availability of a high-purity standard of this compound is essential for the accurate study of these pathways, for the characterization of enzyme kinetics, and for the development of novel therapeutics targeting fatty acid metabolism. This application note provides a comprehensive guide for the de novo synthesis and purification of this important biological molecule.

Signaling and Metabolic Pathways

This compound is an intermediate in the mitochondrial fatty acid β-oxidation pathway. This pathway is a major source of cellular energy from the breakdown of fatty acids.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Stearoyl-CoA) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Simplified diagram of the mitochondrial fatty acid β-oxidation pathway.

Experimental Protocols

Part 1: Synthesis of (S)-3-Hydroxyoctadecanoic Acid

This protocol is adapted from established methods for the enantioselective synthesis of 3-hydroxy fatty acids. One such approach involves the organocatalytic synthesis of a terminal epoxide from a long-chain aldehyde, followed by ring-opening.

Materials:

  • Hexadecanal (B134135)

  • MacMillan's third-generation imidazolidinone organocatalyst

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Vinylmagnesium bromide

  • Ozone

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Tetrahydrofuran (THF)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Epoxidation: To a solution of hexadecanal in DCM, add the imidazolidinone organocatalyst. Cool the reaction to 0°C and add m-CPBA portion-wise. Stir the reaction for 24 hours, allowing it to slowly warm to room temperature.

  • Purification of Epoxide: After the reaction is complete, quench with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude epoxide is purified by silica gel chromatography.

  • Ring Opening: Dissolve the purified epoxide in THF and cool to -78°C. Add vinylmagnesium bromide dropwise and stir for 4 hours at -78°C.

  • Work-up: Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

  • Ozonolysis and Oxidation: Dissolve the resulting alcohol in DCM and cool to -78°C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen and then add Jones reagent. Stir at 0°C for 2 hours.

  • Final Purification: Quench the reaction with isopropanol (B130326) and dilute with water. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to yield (S)-3-hydroxyoctadecanoic acid. The final product should be purified by silica gel chromatography.

Part 2: Synthesis of this compound

This part of the protocol describes the conversion of the synthesized carboxylic acid to its Coenzyme A thioester.

Materials:

  • (S)-3-Hydroxyoctadecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve (S)-3-hydroxyoctadecanoic acid in anhydrous THF. Add CDI and stir at room temperature for 2 hours to form the acyl-imidazole intermediate.

  • Thioesterification: In a separate flask, dissolve Coenzyme A trilithium salt in anhydrous DMF with a small amount of triethylamine. Add the freshly prepared acyl-imidazole solution dropwise to the Coenzyme A solution.

  • Reaction Quench and Precipitation: Stir the reaction mixture at room temperature overnight. After the reaction is complete, add a small amount of water to quench any unreacted acyl-imidazole. Precipitate the product by adding a large excess of diethyl ether.

  • Collection of Crude Product: Centrifuge the mixture to pellet the crude this compound. Decant the supernatant and wash the pellet with diethyl ether.

Part 3: Purification of this compound

A combination of solid-phase extraction (SPE) and reversed-phase HPLC is used for the purification of the final product.[1]

Materials:

  • Crude this compound

  • Oligonucleotide purification cartridges (or similar solid-phase extraction cartridges)

  • Acetonitrile (ACN)

  • Isopropanol

  • Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9

  • Glacial acetic acid

  • C18 HPLC column

Procedure:

  • Solid-Phase Extraction (SPE):

    • Dissolve the crude product in a minimal amount of the initial HPLC mobile phase (see below).

    • Condition an oligonucleotide purification column with ACN followed by equilibration with the binding buffer (e.g., aqueous buffer).

    • Load the dissolved crude product onto the column.

    • Wash the column with a low percentage of organic solvent to remove unbound impurities.

    • Elute the this compound with a higher concentration of organic solvent, such as isopropanol.[1]

  • Reversed-Phase HPLC:

    • Concentrate the eluent from the SPE step under a stream of nitrogen.

    • Re-dissolve the sample in the initial mobile phase.

    • Inject the sample onto a C18 HPLC column.

    • Elute using a binary gradient system:

      • Solvent A: 75 mM KH2PO4, pH 4.9

      • Solvent B: Acetonitrile containing 600 mM glacial acetic acid

    • Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) base of Coenzyme A.[1]

    • Collect the fractions corresponding to the major peak.

  • Final Product Handling:

    • Pool the pure fractions and lyophilize to obtain the final product as a white solid.

    • Store the purified this compound at -80°C to prevent degradation.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and purification process.

Table 1: Synthesis Yields

StepStarting Material (mmol)Product (mmol)Yield (%)
Synthesis of (S)-3-Hydroxyoctadecanoic Acid1.00.7575
Synthesis of this compound0.50.3060

Table 2: Purification Efficiency

Purification StepLoading (mg)Eluted Product (mg)Purity (by HPLC, %)Recovery (%)
SPE5042~8584
HPLC4034>9885

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

workflow cluster_synthesis Synthesis cluster_purification Purification start Hexadecanal epoxidation Enantioselective Epoxidation start->epoxidation ring_opening Vinyl Grignard Ring Opening epoxidation->ring_opening ozonolysis Ozonolysis & Oxidation ring_opening->ozonolysis hydroxy_acid (S)-3-Hydroxyoctadecanoic Acid ozonolysis->hydroxy_acid activation CDI Activation hydroxy_acid->activation thioesterification Thioesterification with CoA activation->thioesterification crude_product Crude this compound thioesterification->crude_product spe Solid-Phase Extraction (SPE) crude_product->spe hplc Reversed-Phase HPLC spe->hplc final_product Pure this compound hplc->final_product

Figure 2: Overall workflow for the synthesis and purification.

Conclusion

This application note provides a detailed and robust methodology for the chemical synthesis and purification of this compound. The described protocols, when followed carefully, will yield a high-purity standard suitable for a wide range of research and drug development applications. The clear presentation of data and workflows aims to facilitate the successful implementation of this procedure in the laboratory.

References

Application Note: A Robust Protocol for the Extraction of Long-Chain Acyl-CoAs from Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, playing critical roles in energy production through beta-oxidation, lipid synthesis, and cellular signaling.[1][2][3] The accurate quantification of specific acyl-CoA species is essential for understanding metabolic regulation and the pathophysiology of diseases like insulin (B600854) resistance and inborn errors of metabolism.[2][4] However, their low intracellular abundance and inherent instability present significant analytical challenges, necessitating a robust and optimized extraction protocol.[1][5]

This document provides a detailed, step-by-step protocol for the extraction of long-chain acyl-CoAs from cultured mammalian cells, synthesized from established methodologies.[6] The protocol is designed for high recovery and sample purity, making it suitable for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

The efficiency of long-chain acyl-CoA extraction can vary based on the chosen methodology and the biological matrix. The following table summarizes reported recovery rates from various protocols to provide a comparative overview.

Extraction MethodSample TypeReported Recovery RateReference
Solvent Extraction with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel purificationRat Liver93-104%[7]
Modified Solvent Extraction with Solid-Phase Extraction (SPE)Rat Heart, Kidney, Muscle70-80%[8]

Experimental Protocol: Extraction of Long-Chain Acyl-CoAs

This protocol combines solvent-based extraction with solid-phase extraction (SPE) for improved sample purity and recovery.[5] It is crucial to work quickly and keep all samples and reagents on ice throughout the procedure to minimize enzymatic and chemical degradation of acyl-CoAs.[5]

Materials and Reagents:

  • Cultured adherent or suspension cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[5][8]

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA) or Pentadecanoyl-CoA (C15:0-CoA)[5][6]

  • Acetonitrile (ACN), HPLC grade[5][8]

  • Isopropanol (B130326), HPLC grade[5]

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution[5]

  • Weak anion exchange Solid-Phase Extraction (SPE) columns[5]

  • Methanol (B129727), HPLC grade[5]

  • 2% Formic Acid[5]

  • 2% and 5% Ammonium Hydroxide (NH4OH)[5]

  • Cell scraper (for adherent cells)

  • Homogenizer (e.g., glass homogenizer or sonicator)[5][9]

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator[5][6]

Procedure:

1. Cell Harvesting and Washing

  • For Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[6][10] After the final wash, add 1 mL of ice-cold PBS and use a cell scraper to detach the cells.[11]
  • For Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[6] Aspirate the supernatant and wash the cell pellet twice by resuspending in ice-cold PBS and repeating the centrifugation.[6]
  • Transfer the harvested cells to a pre-chilled microcentrifuge tube and centrifuge at 1,000 rpm for 5 minutes at 4°C.[11] Aspirate and discard the final PBS supernatant.

2. Cell Lysis and Homogenization

  • To the cell pellet, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard (e.g., 20 ng of C17:0-CoA).[5][9]
  • Thoroughly resuspend the pellet and homogenize the sample on ice. A glass homogenizer or sonication can be used to ensure complete cell lysis.[5][9]
  • Add 1.0 mL of isopropanol to the homogenate and homogenize again.[5]

3. Solvent Extraction

  • Transfer the homogenate to a clean centrifuge tube.
  • Add 0.125 mL of saturated (NH4)2SO4 and 2.0 mL of acetonitrile.[5]
  • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.[5]
  • Centrifuge at approximately 2,000 x g for 5 minutes at 4°C to separate the phases and pellet the protein precipitate.[5]
  • Carefully collect the upper organic phase, which contains the acyl-CoAs, and transfer it to a new tube.[5][6]

4. Solid-Phase Extraction (SPE) for Purification

  • Conditioning: Condition a weak anion exchange SPE column by passing 3 mL of methanol through it.[5]
  • Equilibration: Equilibrate the column by passing 3 mL of water through it.[5]
  • Loading: Load the collected supernatant from step 3 onto the equilibrated SPE column.[5]
  • Washing: Wash the column sequentially with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol to remove interfering compounds.[5]
  • Elution: Elute the acyl-CoAs from the column by first passing 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[5] Collect both eluates in the same tube.

5. Sample Concentration and Reconstitution

  • Dry the combined eluates under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.[5]
  • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis.[6] A common choice is 50% methanol in water or a buffer like 50 mM ammonium acetate.[6]
  • Vortex briefly and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.[6]
  • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the central role of long-chain acyl-CoAs in metabolism.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_final Final Processing Harvest 1. Cell Harvesting (Adherent or Suspension) Lysis 2. Homogenization (KH2PO4 Buffer + IS) Harvest->Lysis Solvent 3. Solvent Extraction (Isopropanol, ACN) Lysis->Solvent Centrifuge1 4. Centrifugation (~2000 x g, 4°C) Solvent->Centrifuge1 Collect 5. Collect Supernatant Centrifuge1->Collect Load 6c. Load Sample Collect->Load Condition 6a. Condition Equilibrate 6b. Equilibrate Condition->Equilibrate Equilibrate->Load Wash 6d. Wash Load->Wash Elute 6e. Elute Wash->Elute Dry 7. Dry Down (Nitrogen Stream) Elute->Dry Reconstitute 8. Reconstitute Dry->Reconstitute Analyze 9. LC-MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for long-chain acyl-CoA extraction from cells.

AcylCoAPathway FFA Free Fatty Acids (Long Chain) AcylCoA Long-Chain Acyl-CoA FFA->AcylCoA ACSL BetaOx Mitochondrial β-Oxidation AcylCoA->BetaOx LipidSyn Lipid Synthesis (Triglycerides, Phospholipids) AcylCoA->LipidSyn Signaling Protein Acylation & Cell Signaling AcylCoA->Signaling Energy Energy (ATP) BetaOx->Energy

Caption: Central metabolic role of long-chain acyl-CoAs.

References

Application Notes and Protocols for the Analysis of (S)-3-Hydroxyoctadecanoyl-CoA by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of (S)-3-Hydroxyoctadecanoyl-CoA, a key intermediate in fatty acid metabolism, using tandem mass spectrometry (LC-MS/MS). The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust framework for the quantification of this important biomolecule in various biological matrices.

Introduction

This compound is a critical intermediate in the mitochondrial beta-oxidation of fatty acids. The accurate quantification of this and other acyl-CoA species is vital for understanding cellular energy metabolism and the pathophysiology of metabolic disorders. Tandem mass spectrometry has emerged as the premier analytical technique for this purpose due to its high sensitivity, specificity, and throughput. This document details a validated LC-MS/MS method for the analysis of this compound.

Signaling Pathway Context: Fatty Acid Beta-Oxidation

This compound is generated during the beta-oxidation of long-chain fatty acids. This metabolic pathway sequentially shortens the fatty acyl-CoA chain to produce acetyl-CoA, which then enters the citric acid cycle for energy production. The key steps involving this compound are catalyzed by specific enzymes within the mitochondria.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA (e.g., Stearoyl-CoA) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Shortened Acyl-CoA (2 Carbons Shorter) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (+CoA-SH) TCA_Cycle Citric Acid (TCA) Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Fatty Acid Beta-Oxidation Pathway.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and purification of long-chain acyl-CoAs from biological matrices such as tissue homogenates or cell lysates.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Hydroxide

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Homogenize tissue samples (100-200 mg) in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

  • Key Fragmentation: Acyl-CoAs characteristically undergo a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).

MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 1050.5. While a specific, intense product ion should be determined empirically by infusing a standard, a common approach is to monitor the product ion resulting from the neutral loss of 507 Da. A potential specific product ion could arise from cleavage of the acyl chain.

  • Proposed Primary Transition: m/z 1050.5 → 543.5 (Neutral Loss of 507 Da)

  • Proposed Secondary (Confirmatory) Transition: To be determined empirically. A possible transition could be m/z 1050.5 → [Acyl chain fragment]⁺.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution & Reconstitution SPE->Elution LC_Separation LC Separation (C18 Column) Elution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

Figure 2: LC-MS/MS Workflow.

Data Presentation

Quantitative data for long-chain acyl-CoAs can be presented in a tabular format for clear comparison across different biological samples. While specific concentrations of this compound need to be determined experimentally, the table below provides representative data for other long-chain acyl-CoAs found in rat liver tissue to illustrate the expected concentration range.[1]

Acyl-CoA SpeciesConcentration (nmol/g wet weight)
Palmitoyl-CoA (C16:0)15.3 ± 2.1
Stearoyl-CoA (C18:0)8.7 ± 1.3
Oleoyl-CoA (C18:1)12.5 ± 1.8
Linoleoyl-CoA (C18:2)4.2 ± 0.6
This compound To be determined

Conclusion

The methods described in these application notes provide a robust and sensitive approach for the quantitative analysis of this compound. Adherence to these protocols will enable researchers to obtain high-quality, reproducible data, facilitating a deeper understanding of fatty acid metabolism in health and disease. It is recommended to optimize the MRM transitions and validate the method with authentic standards for each specific application and instrument.

References

Application Notes and Protocols for Chromatographic Separation of Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acyl-CoAs (LC-CoAs) are pivotal intermediates in cellular metabolism, playing crucial roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling. Their accurate quantification is essential for understanding metabolic regulation and the pathophysiology of diseases such as diabetes, obesity, and cardiovascular disorders. This document provides detailed application notes and protocols for the chromatographic separation and quantification of L-C-CoAs from biological samples, focusing on reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection.

Core Concepts in LC-CoA Analysis

The analysis of LC-CoAs presents challenges due to their amphipathic nature, low abundance, and susceptibility to degradation. Successful analysis hinges on efficient extraction, robust chromatographic separation, and sensitive detection.

  • Extraction: Solid-phase extraction (SPE) is commonly employed to isolate and concentrate acyl-CoAs from complex biological matrices, removing interfering substances and improving analytical sensitivity.

  • Chromatography: Reversed-phase chromatography is the most prevalent technique. The use of C18 columns is common, and ion-pairing agents can be added to the mobile phase to improve the retention and separation of these anionic molecules. More recently, methods avoiding ion-pairing reagents have been developed to enhance compatibility with mass spectrometry.[1]

  • Detection: UV detection at 260 nm, corresponding to the adenine (B156593) moiety of the CoA molecule, is a straightforward approach.[2] However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, enabling the quantification of individual LC-CoA species with high accuracy.[3][4][5][6]

Experimental Workflows

Sample Preparation and Extraction Workflow

tissue Tissue Sample (<100 mg) homogenization Homogenize in KH2PO4 buffer tissue->homogenization isopropanol Add 2-propanol and re-homogenize homogenization->isopropanol acetonitrile Extract with acetonitrile isopropanol->acetonitrile spe Solid-Phase Extraction (SPE) (e.g., oligonucleotide purification column) acetonitrile->spe elution Elute with 2-propanol spe->elution concentration Concentrate eluent elution->concentration analysis LC-UV or LC-MS/MS Analysis concentration->analysis sample Extracted Acyl-CoA Sample injection Inject onto HPLC/UPLC System sample->injection separation Chromatographic Separation (Reversed-Phase C18 or C4 column) injection->separation detection Detection (UV or MS/MS) separation->detection quantification Data Acquisition and Quantification detection->quantification FFA Free Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FFA->AcylCoA_Synthase LC_CoA Long-Chain Acyl-CoA AcylCoA_Synthase->LC_CoA Beta_Oxidation β-Oxidation LC_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) LC_CoA->Lipid_Synthesis Signaling Cellular Signaling LC_CoA->Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

Illuminating Lipid Metabolism: Methods for Fluorescently Labeling (S)-3-Hydroxyoctadecanoyl-CoA for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant step forward for lipid metabolism research, new detailed application notes and protocols have been developed for the fluorescent labeling of (S)-3-Hydroxyoctadecanoyl-CoA. These methods will provide researchers, scientists, and drug development professionals with powerful tools to visualize and track this key metabolic intermediate within living cells, offering unprecedented insights into cellular processes and disease pathogenesis.

This compound is a crucial intermediate in the beta-oxidation of long-chain fatty acids, a fundamental energy-producing pathway. Dysregulation of this pathway is implicated in numerous metabolic diseases, including inherited disorders of fatty acid oxidation. The ability to fluorescently label and image this molecule in real-time will enable a deeper understanding of its roles in health and disease, and facilitate the development of novel therapeutics.

These comprehensive application notes detail two primary strategies for fluorescently labeling this compound: Direct Fluorophore Conjugation and Bioorthogonal Labeling via Click Chemistry . The protocols provide step-by-step instructions for synthesizing these fluorescent probes, along with methods for their application in cellular imaging.

I. Direct Fluorophore Conjugation

This approach involves the direct attachment of a fluorescent dye to the this compound molecule. The primary target for conjugation is the carboxylic acid group of the fatty acid chain before its activation to a CoA ester.

Featured Fluorophores:

  • BODIPY (Boron-dipyrromethene) dyes: Known for their sharp emission spectra, high quantum yields, and relative insensitivity to environmental polarity.[1][][3]

  • NBD (Nitrobenzoxadiazole) dyes: Environmentally sensitive fluorophores whose emission properties change based on the polarity of their surroundings.

Protocol 1: Synthesis of BODIPY-labeled (S)-3-Hydroxyoctadecanoyl Acid

This protocol details the esterification of (S)-3-Hydroxyoctadecanoyl acid with a BODIPY dye. A key consideration is the protection of the hydroxyl group at the 3-position to prevent side reactions.

Experimental Workflow:

cluster_protection Protection of Hydroxyl Group cluster_labeling BODIPY Labeling cluster_deprotection_purification Deprotection & Purification start (S)-3-Hydroxyoctadecanoyl Acid protect Protecting Group Addition (e.g., TBDMSCl, Imidazole) start->protect protected_fa Protected 3-Hydroxy Fatty Acid protect->protected_fa esterification Esterification Reaction protected_fa->esterification bodipy_reagent BODIPY-diazomethane bodipy_reagent->esterification labeled_protected_fa Protected BODIPY-labeled Fatty Acid esterification->labeled_protected_fa deprotection Deprotection (e.g., TBAF) labeled_protected_fa->deprotection purification HPLC Purification deprotection->purification final_product BODIPY-(S)-3-Hydroxyoctadecanoyl Acid purification->final_product

Caption: Workflow for the synthesis of BODIPY-labeled (S)-3-Hydroxyoctadecanoyl Acid.

Methodology:

  • Protection: The hydroxyl group of (S)-3-Hydroxyoctadecanoyl acid is protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, to prevent its reaction during the subsequent labeling step.

  • Esterification: The protected fatty acid is then reacted with a BODIPY-diazomethane derivative to form a fluorescent ester.

  • Deprotection: The protecting group is removed from the hydroxyl group using a reagent like tetra-n-butylammonium fluoride (B91410) (TBAF).

  • Purification: The final fluorescently labeled fatty acid is purified using High-Performance Liquid Chromatography (HPLC).

II. Bioorthogonal Labeling via Click Chemistry

This powerful and highly specific method involves the introduction of a small, inert "bioorthogonal" handle (an alkyne or azide (B81097) group) onto the fatty acid. This modified fatty acid is then introduced to cells, where it is metabolized. Subsequently, a fluorescent probe containing the complementary reactive group is added, leading to a highly specific "click" reaction that fluorescently labels the target molecule.[1]

Protocol 2: Synthesis of an Alkyne-modified (S)-3-Hydroxyoctadecanoyl Acid Analog

This protocol describes the introduction of a terminal alkyne at the omega-position of the fatty acid chain.

Experimental Workflow:

cluster_synthesis Synthesis of Alkyne-Fatty Acid cluster_modification Chain Elongation & Hydroxylation start_material ω-bromo fatty acid ester alkyne_addition Reaction with terminal alkyne start_material->alkyne_addition alkyne_ester Alkyne-modified fatty acid ester alkyne_addition->alkyne_ester hydrolysis Ester Hydrolysis alkyne_ester->hydrolysis chain_elongation Chain Elongation hydrolysis->chain_elongation hydroxylation Stereoselective 3-Hydroxylation chain_elongation->hydroxylation final_product Alkyne-(S)-3-Hydroxyoctadecanoyl Acid hydroxylation->final_product cluster_cell_labeling Cellular Labeling cluster_click_reaction Click Reaction cluster_imaging Imaging cell_culture Culture Cells add_alkyne_fa Incubate with Alkyne-modified Fatty Acid cell_culture->add_alkyne_fa metabolic_inc Metabolic Incorporation add_alkyne_fa->metabolic_inc fixation Fix and Permeabilize Cells metabolic_inc->fixation click_cocktail Add Click Reaction Cocktail (Fluorescent Azide, CuSO4, Ligand, Reducing Agent) fixation->click_cocktail incubation Incubate click_cocktail->incubation wash Wash Cells incubation->wash imaging Fluorescence Microscopy wash->imaging cluster_pathway Mitochondrial Fatty Acid Beta-Oxidation LCFA_CoA Long-Chain Acyl-CoA ACAD Acyl-CoA Dehydrogenase LCFA_CoA->ACAD Enoyl_CoA Trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA 3-Ketoacyl-CoA KAT β-Ketoacyl-CoA Thiolase Ketoacyl_CoA->KAT Acetyl_CoA Acetyl-CoA TCA TCA Cycle Acetyl_CoA->TCA Shorter_Acyl_CoA Acyl-CoA (n-2) Shorter_Acyl_CoA->ACAD Next Cycle ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA KAT->Acetyl_CoA KAT->Shorter_Acyl_CoA

References

Troubleshooting & Optimization

improving the stability of (S)-3-Hydroxyoctadecanoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (S)-3-Hydroxyoctadecanoyl-CoA in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?

A1: The stability of this compound, like other long-chain acyl-CoAs, is primarily compromised by the hydrolysis of its high-energy thioester bond.[1] This degradation is influenced by several factors:

  • pH: The thioester bond is particularly susceptible to hydrolysis under alkaline conditions.[2][3][4]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.

  • Enzymatic Activity: Contaminating thioesterases in biological samples can rapidly hydrolyze the acyl-CoA.[5]

  • Oxidation: Although the primary concern is hydrolysis, the long hydrocarbon chain can be susceptible to oxidation, especially if unsaturated contaminants are present.

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: The principal degradation products resulting from the hydrolysis of the thioester bond are Coenzyme A (CoA-SH) and (S)-3-Hydroxyoctadecanoic acid. In the presence of oxidizing agents, additional, more complex degradation products could be formed.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, this compound should be stored under the following conditions:

  • Temperature: Store stock solutions at -80°C for long-term storage. For short-term use, aliquots can be kept at -20°C. Avoid repeated freeze-thaw cycles.[6]

  • pH: Solutions should be prepared and stored in a slightly acidic buffer (pH 4.5-6.0) to minimize alkaline hydrolysis.[7]

  • Solvent: While aqueous buffers are often necessary for experiments, for long-term storage, dissolving the compound in an organic solvent like methanol (B129727) or a mixture of methanol and water before freezing can improve stability.[8] Ensure the organic solvent is compatible with downstream applications.

Q4: Are there any stabilizing agents that can be added to aqueous solutions of this compound?

A4: While specific stabilizers for this compound are not extensively documented, general strategies for preserving thioesters can be applied. The most critical factor is maintaining a slightly acidic pH. For experiments involving biological samples, the inclusion of broad-spectrum protease and esterase inhibitors can help prevent enzymatic degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using this compound.

Possible Cause Troubleshooting Steps
Degradation of Substrate Prepare fresh solutions of this compound for each experiment from a frozen, concentrated stock. Use a slightly acidic buffer (pH ~6.0) for dilutions. Keep the substrate solution on ice throughout the experiment.
Incorrect Concentration The concentration of the stock solution may be inaccurate due to degradation during previous handling. It is advisable to re-quantify the concentration of the stock solution periodically using methods like HPLC.
Precipitation of Substrate Long-chain acyl-CoAs can be poorly soluble in aqueous buffers, leading to precipitation. Visually inspect the solution for any cloudiness. The addition of a small amount of a non-ionic detergent (e.g., Triton X-100) or carrier proteins like fatty acid-free BSA might improve solubility, but their compatibility with the specific assay must be verified.

Issue 2: Low signal or no detection of this compound during LC-MS analysis.

Possible Cause Troubleshooting Steps
Sample Degradation during Extraction Acyl-CoAs are notoriously unstable during sample preparation.[9][10] Ensure rapid quenching of metabolic activity and keep samples on ice at all times.[6] Use an acidic extraction buffer to minimize hydrolysis.[6]
Adsorption to Surfaces Long-chain acyl-CoAs can adsorb to plastic surfaces. Using glass or low-adhesion microcentrifuge tubes and pipette tips can help minimize this loss.[11]
Poor Ionization in Mass Spectrometry Optimize the mass spectrometry settings for long-chain acyl-CoAs. Use of a suitable internal standard, such as an odd-chain acyl-CoA (e.g., C17:0-CoA), is crucial for accurate quantification and to monitor for extraction efficiency and matrix effects.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following table provides a general overview of the stability of long-chain acyl-CoAs based on established chemical principles.

Condition Relative Stability Primary Degradation Pathway
pH < 6.0 HighMinimal Hydrolysis
pH 7.0 - 7.4 ModerateSlow Hydrolysis
pH > 8.0 LowRapid Alkaline Hydrolysis[3][4]
Temperature 4°C HighSlow Degradation
Temperature 25°C ModerateIncreased Rate of Hydrolysis
Temperature > 37°C LowRapid Degradation
Presence of Thioesterases Very LowEnzymatic Hydrolysis

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution of this compound
  • Materials:

    • This compound (solid)

    • Nuclease-free water

    • 50 mM Potassium Phosphate (B84403) buffer, pH 6.0

    • Methanol (optional, for stock solution)

  • Procedure for Concentrated Stock Solution (10 mM): a. Accurately weigh the desired amount of solid this compound in a sterile glass vial. b. To prepare an aqueous stock, add the required volume of cold 50 mM Potassium Phosphate buffer (pH 6.0) to achieve a 10 mM concentration. Gently vortex to dissolve. c. Alternatively, for an organic stock, dissolve in a minimal amount of methanol and then dilute with the phosphate buffer. Ensure the final methanol concentration is compatible with your experiments. d. Aliquot the stock solution into small volumes in low-adhesion microcentrifuge tubes to avoid multiple freeze-thaw cycles. e. Store the aliquots at -80°C.

  • Procedure for Working Solution (e.g., 100 µM): a. Thaw a single aliquot of the 10 mM stock solution on ice. b. Dilute the stock solution to the desired working concentration using cold 50 mM Potassium Phosphate buffer (pH 6.0). c. Keep the working solution on ice at all times and use it within a few hours of preparation.

Protocol 2: General Method for Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is adapted from methods designed to preserve unstable acyl-CoAs.[8][12]

  • Materials:

    • Frozen tissue or cell pellet

    • Ice-cold 100 mM Potassium Phosphate buffer, pH 4.9

    • Acetonitrile:Isopropanol (1:1, v/v)

    • Internal standard (e.g., Heptadecanoyl-CoA)

    • Homogenizer

    • Centrifuge

  • Procedure: a. For tissue, weigh approximately 40 mg of frozen tissue and place it in a pre-chilled homogenizer. For cells, use a frozen cell pellet. b. Add 0.5 mL of ice-cold 100 mM Potassium Phosphate buffer (pH 4.9) containing the internal standard. c. Homogenize the sample on ice until a uniform consistency is achieved. d. Add 1.0 mL of Acetonitrile:Isopropanol (1:1, v/v) and continue to homogenize briefly. e. Transfer the homogenate to a centrifuge tube and vortex vigorously for 2 minutes. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Carefully collect the supernatant, which contains the acyl-CoAs. h. Dry the supernatant under a stream of nitrogen gas. i. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol:water 1:1) immediately before analysis.

Visualizations

Fatty_Acid_Beta_Oxidation Acyl_CoA This compound LCHAD Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Acyl_CoA->LCHAD NAD+ -> NADH Ketoacyl_CoA 3-Keto-octadecanoyl-CoA LCHAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shorter_Acyl_CoA Hexadecanoyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Mitochondrial Beta-Oxidation of this compound.

Fatty_Acid_Elongation Precursor Hexadecanoyl-CoA Condensation 3-Ketoacyl-CoA Synthase Precursor->Condensation Malonyl-CoA Ketoacyl_CoA 3-Keto-octadecanoyl-CoA Condensation->Ketoacyl_CoA Reduction1 3-Ketoacyl-CoA Reductase Ketoacyl_CoA->Reduction1 NADPH -> NADP+ Hydroxyacyl_CoA This compound Reduction1->Hydroxyacyl_CoA Dehydration 3-Hydroxyacyl-CoA Dehydratase Hydroxyacyl_CoA->Dehydration - H2O Enoyl_CoA trans-2-Octadecenoyl-CoA Dehydration->Enoyl_CoA Reduction2 Enoyl-CoA Reductase Enoyl_CoA->Reduction2 NADPH -> NADP+ Product Octadecanoyl-CoA (Stearoyl-CoA) Reduction2->Product

Caption: Fatty Acid Elongation Pathway showing the formation of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Substrate Check Substrate Stability Start->Check_Substrate Prepare_Fresh Prepare fresh substrate solution from -80°C stock on ice. Check_Substrate->Prepare_Fresh Yes Check_Solubility Check Substrate Solubility Check_Substrate->Check_Solubility No Use_Acidic_Buffer Use slightly acidic buffer (pH 4.5-6.0). Prepare_Fresh->Use_Acidic_Buffer Use_Acidic_Buffer->Check_Solubility Add_Detergent Consider adding a compatible non-ionic detergent or carrier protein. Check_Solubility->Add_Detergent Yes Requantify_Stock Re-quantify stock concentration using HPLC or other methods. Check_Solubility->Requantify_Stock No Add_Detergent->Requantify_Stock End Consistent Results Requantify_Stock->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Quantification of 3-Hydroxy Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-hydroxy long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider when quantifying 3-hydroxy long-chain acyl-CoAs?

A1: Due to their inherent instability, proper sample handling and storage are paramount for accurate quantification. Immediate processing of fresh tissue is ideal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly impact the stability of these molecules.[1]

Q2: Which analytical technique is considered the gold standard for the quantification of 3-hydroxy long-chain acyl-CoAs?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for quantifying acyl-CoAs.[2] This technique offers high specificity, particularly when using methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[2]

Q3: Why am I observing low recovery of my 3-hydroxy long-chain acyl-CoAs after extraction?

A3: Low recovery can stem from several factors, including incomplete cell lysis, degradation of the analytes, and inefficient solid-phase extraction (SPE).[1] To troubleshoot, ensure thorough tissue homogenization, consider using a glass homogenizer, and work quickly on ice to prevent degradation.[1] Optimizing the SPE wash and elution steps is also critical for improving recovery.[1]

Q4: What are the characteristic fragmentation patterns for long-chain acyl-CoAs in positive ion mode mass spectrometry?

A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2] This predictable fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[2] Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of 3-hydroxy long-chain acyl-CoAs.

Issue Potential Cause Troubleshooting Steps
Low Analyte Signal Degradation of Acyl-CoAs: These molecules are susceptible to both enzymatic and chemical degradation.[1]- Work quickly and keep samples on ice at all times.[1]- Use fresh, high-purity solvents.[1]- Flash-freeze samples in liquid nitrogen and store at -80°C if not processed immediately.[1]
Incomplete Cell Lysis: Insufficient disruption of tissue or cells will lead to poor extraction efficiency.- Ensure thorough homogenization; a glass homogenizer is often effective.[1]- Optimize the ratio of extraction solvent to tissue weight.
Inefficient Solid-Phase Extraction (SPE): Improper conditioning or elution can result in loss of the analyte.- Ensure the SPE column is properly conditioned and equilibrated before sample loading.[1]- Optimize the wash and elution solvent compositions and volumes.
Poor Chromatographic Peak Shape Suboptimal Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape.- Consider using ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) to improve peak shape and resolution.[2][3]
Column Overload: Injecting too much sample can lead to broad or tailing peaks.- Dilute the sample or inject a smaller volume.
Inaccurate Quantification Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of the analyte.- Construct calibration curves using a matrix that closely matches the study samples.[2]- Use a stable isotope-labeled internal standard that co-elutes with the analyte.
Lack of a Suitable Internal Standard: An appropriate internal standard is crucial for correcting for variability in extraction and instrument response.- Use an odd-chain acyl-CoA or a stable isotope-labeled version of the analyte of interest as an internal standard.[2]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (B130326)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1] Homogenize thoroughly on ice.

  • Solvent Extraction: Add organic solvents such as acetonitrile and isopropanol to the homogenate to precipitate proteins and extract the acyl-CoAs.[1]

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins and cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant from the centrifugation step onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent.

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow Experimental Workflow for 3-Hydroxy Long-Chain Acyl-CoA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample (~100mg) homogenization Homogenization (KH2PO4 buffer, pH 4.9) tissue->homogenization extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe concentration Drying under Nitrogen spe->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for 3-hydroxy long-chain acyl-CoA quantification.

troubleshooting_logic Troubleshooting Logic for Low Analyte Signal start Low Analyte Signal check_extraction Review Extraction Protocol start->check_extraction check_stability Assess Sample Stability start->check_stability check_ms Verify MS Performance start->check_ms incomplete_lysis Incomplete Lysis? check_extraction->incomplete_lysis Yes spe_issue SPE Inefficiency? check_extraction->spe_issue No degradation Analyte Degradation? check_stability->degradation Yes instrument_sensitivity Low Instrument Sensitivity? check_ms->instrument_sensitivity Yes optimize_homogenization Optimize Homogenization incomplete_lysis->optimize_homogenization use_fresh_solvents Use Fresh Solvents & Work on Ice degradation->use_fresh_solvents optimize_spe Optimize SPE Conditions spe_issue->optimize_spe tune_ms Tune Mass Spectrometer instrument_sensitivity->tune_ms

Caption: Troubleshooting logic for low analyte signal.

References

optimization of LC-MS/MS parameters for sensitive detection of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of acyl-Coenzyme A (acyl-CoA) species. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive ionization mode for acyl-CoA detection in LC-MS/MS?

A1: Positive ion mode is generally more sensitive for the detection of acyl-CoAs. Studies have shown that the positive ion mode can be approximately three-fold more sensitive than the negative ion mode for detecting various acyl-CoA species.[1] Therefore, it is recommended to optimize ionization, dissociation, and separation conditions in positive ion mode for maximum sensitivity and specificity.

Q2: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A2: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507.0 Da from the [M+H]+ precursor ion.[1] This neutral loss corresponds to the 3'-phosphoadenosine diphosphate (B83284) portion of the coenzyme A molecule. This predictable fragmentation is highly specific and can be utilized for developing targeted Multiple Reaction Monitoring (MRM) methods.

Q3: What type of liquid chromatography is best suited for acyl-CoA analysis?

A3: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used for acyl-CoA analysis, and the choice depends on the chain length of the acyl-CoAs of interest.

  • Reversed-phase liquid chromatography (RPLC) is frequently used and is particularly suitable for long-chain acyl-CoAs.[2] However, short-chain acyl-CoAs may require slightly acidic mobile phases, which can cause peak tailing for long-chain species.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for separating the highly polar acyl-CoAs and can be used to analyze a wide range of acyl-CoAs, from short- to long-chain species, in a single run.[3][4]

Q4: How can I improve the peak shape for long-chain acyl-CoAs in RPLC?

A4: Poor peak shape, especially tailing, is a common issue for long-chain acyl-CoAs. One effective strategy is to use a high pH mobile phase, such as ammonium (B1175870) hydroxide (B78521) at pH 10.5, with an acetonitrile (B52724) gradient on a C18 column.[5] Additionally, incorporating a wash step with 0.1% phosphoric acid between injections can help prevent poor chromatographic performance and signal loss.

Q5: What are the key considerations for sample preparation of acyl-CoAs?

A5: Acyl-CoAs are susceptible to degradation, making sample preparation a critical step. Key considerations include:

  • Rapid Quenching of Metabolism: It is crucial to rapidly halt enzymatic activity to preserve the in vivo acyl-CoA profile.

  • Extraction Solvent: The choice of extraction solvent is critical and can vary depending on the chain length of the acyl-CoAs. A common approach involves tissue homogenization followed by extraction with an organic solvent mixture, such as acetonitrile/isopropanol.

  • Internal Standards: The use of appropriate internal standards, such as odd-chain or stable isotope-labeled acyl-CoAs, is essential for accurate quantification to compensate for matrix effects and variations in extraction efficiency and instrument response.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization mode.2. Inefficient extraction.3. Analyte degradation.4. Ion suppression from matrix components.1. Switch to positive ion mode for ionization.[1]2. Optimize the extraction solvent and protocol for your specific tissue or cell type.[6][7]3. Ensure rapid quenching of metabolism and keep samples cold during processing.[7]4. Use a more effective sample cleanup method, like solid-phase extraction (SPE), or optimize chromatographic separation to resolve analytes from interfering matrix components.
Poor Peak Shape (Tailing) 1. Secondary interactions with the column stationary phase.2. Inappropriate mobile phase pH for long-chain acyl-CoAs.1. For RPLC, consider using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide).[5]2. Incorporate a column wash with a low concentration of a strong acid like phosphoric acid between injections.
Inconsistent Results / Poor Reproducibility 1. Instability of acyl-CoAs in the autosampler.2. Inconsistent extraction efficiency.3. Buildup of biological material on the LC column.1. Investigate the stability of your acyl-CoAs in the autosampler solvent and consider using glass vials instead of plastic to minimize signal loss.[8]2. Ensure a consistent and validated extraction protocol is followed for all samples. The use of internal standards is crucial.[5]3. Implement a robust column washing procedure between sample batches.[5]
Difficulty in Quantifying Short-Chain Acyl-CoAs 1. Co-elution with the void volume in RPLC.2. Poor retention on RPLC columns.1. Consider using a HILIC column which provides better retention for polar short-chain acyl-CoAs.[3][4]2. Optimize the RPLC mobile phase with a slightly acidic modifier to improve retention.[2]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

  • Tissue Homogenization:

    • Weigh approximately 10-20 mg of frozen tissue.

    • Homogenize the tissue in a cold extraction solvent. A common solvent mixture is acetonitrile:isopropanol (3:1 v/v).[5]

  • Extraction:

    • Add a phosphate (B84403) buffer (e.g., 0.1 M, pH 6.7) to the homogenate.[5]

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 5-10 minutes.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant.

    • For some applications, an additional solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

    • Acidify the supernatant with glacial acetic acid before injection.[5]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm) is commonly used.[2]

    • Mobile Phase A: Ammonium hydroxide in water (pH 10.5).[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. The specific gradient will depend on the acyl-CoAs of interest and should be optimized.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[5]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion is the [M+H]+ of the specific acyl-CoA. The product ion is typically derived from the neutral loss of 507.0 Da.[1]

    • Optimization: Optimize collision energy (CE) and declustering potential (DP) for each acyl-CoA to achieve the maximum signal intensity.[4]

Quantitative Data Summary

Table 1: Optimized Mass Spectrometer Parameters for Selected Fatty Acyl-CoAs in Positive Ion Mode.

Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
C16:0-CoA1004.5497.5Optimize per instrumentOptimize per instrument
C18:1-CoA1030.5523.5Optimize per instrumentOptimize per instrument
C24:1-CoA1114.7607.7Optimize per instrumentOptimize per instrument

Note: The optimal DP and CE values are instrument-dependent and should be determined empirically.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis tissue Tissue Sample homogenization Homogenization (Acetonitrile/Isopropanol) tissue->homogenization extraction Extraction (Phosphate Buffer) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection LC Injection supernatant->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation ionization Positive ESI separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration quantification Quantification (Internal Standards) integration->quantification

Caption: Experimental workflow for acyl-CoA analysis.

troubleshooting_logic start Low Signal Intensity? check_ionization Using Positive Ion Mode? start->check_ionization Yes check_extraction Optimized Extraction Protocol? check_ionization->check_extraction Yes solution_ionization Switch to Positive Ion Mode check_ionization->solution_ionization No check_stability Samples Properly Handled? check_extraction->check_stability Yes solution_extraction Optimize Extraction Solvents/Method check_extraction->solution_extraction No solution_stability Ensure Rapid Quenching and Cold Chain check_stability->solution_stability No continue_troubleshooting Further Troubleshooting Required check_stability->continue_troubleshooting Yes

Caption: Troubleshooting logic for low signal intensity.

References

strategies for reducing background interference in (S)-3-Hydroxyoctadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-3-Hydroxyoctadecanoyl-CoA and other long-chain acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges related to background interference in Liquid Chromatography-Mass Spectrometry (LC-MS) based analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background interference in LC-MS analysis of acyl-CoAs?

A1: Background interference in LC-MS is a common issue that can originate from multiple sources. These include:

  • Matrix Effects: Co-eluting endogenous compounds from complex biological samples (e.g., lipids, peptides) can suppress or enhance the ionization of the target analyte, this compound.[1]

  • Solvent and Additive Impurities: Chemical noise can arise from impurities in solvents, additives like formic acid or ammonium (B1175870) acetate (B1210297), or microbial growth in mobile phase reservoirs.[2][3] Using high-purity, LC-MS grade solvents and fresh mobile phases is critical.[1]

  • System Contamination: Contaminants can leach from tubing, vials, and other plastic components.[3] Additionally, the build-up of biological materials on the analytical column or in the MS source from repeated injections can lead to high background and peak shape distortion.[4]

  • Isobaric Interferences: Molecules with the same nominal mass as the analyte can co-elute and interfere with detection. High-resolution mass spectrometry can help distinguish between the analyte and some interferences based on their exact mass.[5] For acyl-CoAs, this can include other lipid species.

Q2: Which sample preparation technique is most effective for reducing matrix effects?

A2: The choice of sample preparation technique depends on the sample type and desired purity. For long-chain acyl-CoAs, two methods are highly effective:

  • Solvent Precipitation: This is a rapid method where proteins and other macromolecules are precipitated using a cold organic solvent like an acetonitrile (B52724)/methanol (B129727)/water mixture. While effective, it may result in a less clean extract compared to SPE.[6][7]

  • Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract by selectively retaining the acyl-CoAs on a cartridge (e.g., C18) while washing away interfering substances.[4][6] This method is particularly beneficial for reducing matrix effects and is recommended for complex samples or when high sensitivity is required.[8][9]

Q3: How can I optimize my LC-MS/MS method to improve the signal-to-noise ratio?

A3: Optimizing both the liquid chromatography and mass spectrometry parameters is crucial for maximizing the signal-to-noise ratio (S/N).[1]

  • Chromatography: Use a reversed-phase C18 or C4 column for good separation of long-chain acyl-CoAs.[4][6][10] An optimized gradient elution with acetonitrile or methanol and water, containing a volatile buffer like ammonium acetate or ammonium hydroxide, can improve peak shape and resolution from matrix components.[4][11] Introducing a column wash step after each injection can prevent the build-up of contaminants.[4]

  • Mass Spectrometry: Employ positive electrospray ionization (ESI) mode, which is generally more sensitive for acyl-CoAs.[4][9] Optimize ESI source parameters such as capillary temperature, gas flows (nebulizing, drying), and spray voltage to maximize ionization efficiency.[12][13][14] For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. Monitoring the characteristic neutral loss of 507 Da (corresponding to phosphoadenosine diphosphate) from the precursor ion of this compound provides high specificity and reduces background noise.[4][7][9]

Troubleshooting Guide

This guide addresses specific issues encountered during the analysis of this compound.

Problem: High baseline noise is observed across the entire chromatogram.
  • Possible Cause 1: Contaminated Solvents/Additives.

    • Solution: Prepare fresh mobile phases using LC-MS grade solvents and additives from a reliable source.[1][3] Filter solvents if necessary and avoid storing aqueous mobile phases for extended periods to prevent microbial growth.[3]

  • Possible Cause 2: MS Source Contamination.

    • Solution: Clean the mass spectrometer's ion source, including the capillary, skimmer, and ion transfer optics, according to the manufacturer's protocol. A dirty source is a frequent cause of high background.[15]

  • Possible Cause 3: System Contamination.

    • Solution: Flush the entire LC system, including the autosampler, with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove contaminants. Check for and replace any contaminated tubing or fittings.

Problem: The analyte peak shape is poor (e.g., severe tailing, splitting).
  • Possible Cause 1: Column Contamination/Degradation.

    • Solution: Repeated injections of biological extracts can lead to a build-up of material on the column.[4] Implement a robust column wash step in your gradient method or wash the column offline. If peak shape does not improve, replace the analytical column.[4]

  • Possible Cause 2: Inappropriate Reconstitution Solvent.

    • Solution: Ensure the dried sample extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions. A solvent that is too strong can cause peak distortion. Reconstituting in 50% methanol or a similar weak solvent is often a good starting point.[6]

  • Possible Cause 3: Secondary Interactions.

    • Solution: Acyl-CoAs can exhibit peak tailing.[4] Adjusting the pH of the mobile phase can sometimes mitigate this. Using a high pH (e.g., 10.5 with ammonium hydroxide) has been shown to improve separation for long-chain acyl-CoAs.[4][9]

Problem: The signal-to-noise ratio for this compound is too low.
  • Possible Cause 1: Suboptimal ESI Source Parameters.

    • Solution: The efficiency of ion formation and transfer is highly dependent on source parameters.[1] Systematically optimize the nebulizer gas pressure, drying gas flow and temperature, and capillary voltage to maximize the signal for your specific analyte.[12][13]

  • Possible Cause 2: Ion Suppression from Matrix Effects.

    • Solution: Improve the sample cleanup procedure. If using solvent precipitation, consider switching to Solid-Phase Extraction (SPE) to obtain a cleaner extract.[6][9] Also, adjust the chromatographic gradient to better separate the analyte from co-eluting matrix components.[15]

  • Possible Cause 3: Incorrect MRM Transition.

    • Solution: Verify that you are using the optimal and most intense precursor-to-product ion transition for this compound. Infuse a standard solution of the analyte to optimize the collision energy and confirm the correct MRM transition. The neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs.[4][7]

Data Presentation & Key Parameters

Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
ParameterTypical SettingRationale & Notes
LC Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for long-chain species.[6]
Mobile Phase A Water + 10 mM Ammonium Acetate + 0.1% Formic AcidAmmonium acetate is a volatile salt compatible with MS.[4][6]
Mobile Phase B Acetonitrile or Methanol + 10 mM Ammonium Acetate + 0.1% Formic AcidOrganic solvent for gradient elution.[4][6]
Flow Rate 0.2 - 0.4 mL/minStandard analytical flow rate for 2.1 mm ID columns.
Ionization Mode Positive Electrospray Ionization (ESI+)Generally provides higher sensitivity for acyl-CoAs.[4][9]
MS Analysis Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity by monitoring a specific fragmentation.[4]
Characteristic Transition Precursor Ion (M+H)+ → Product IonMonitor for the neutral loss of 507 Da (phosphoadenosine diphosphate).[4][7]
Capillary Temperature 260 - 350 °COptimizes desolvation of droplets. Requires empirical optimization.[11]
Sheath/Drying Gas Flow Vendor-specificHigher flow rates aid in desolvation but can reduce sensitivity if excessive.[11]

Detailed Experimental Protocols

Protocol 1: Fatty Acyl-CoA Extraction using Solvent Precipitation

This method is rapid and effective for a broad range of acyl-CoAs from tissues or cultured cells.[6]

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water or a 2:2:1 mixture of acetonitrile/methanol/water).[6][7] Use a volume sufficient to fully immerse the sample.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[6]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs, into a new tube.[6]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[6]

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[6]

Protocol 2: Fatty Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which is beneficial for reducing matrix effects.[6][9]

  • Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer, such as 0.1 M potassium phosphate (B84403) (pH 6.7), mixed with an organic solvent like acetonitrile/isopropanol.[6]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol followed by an equilibration with the sample homogenization buffer.[6]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence includes a high-aqueous buffer followed by a buffer with a low percentage of organic solvent.[6]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile.[6]

  • Solvent Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute as described in Protocol 1 (Step 6).[6]

Visualized Workflows and Logic

Diagram 1: General Workflow for Acyl-CoA Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue/Cell Sample Homogenize Homogenization Sample->Homogenize Extract Extraction (SPE or Precipitation) Homogenize->Extract Dry Dry & Reconstitute Extract->Dry Inject Inject Sample Dry->Inject Separate LC Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow from sample preparation to data analysis.

Diagram 2: Troubleshooting High Background Noise

Start High Background Noise Observed CheckSolvents Are solvents fresh & LC-MS grade? Start->CheckSolvents CheckSource Is the MS source clean? CheckSolvents->CheckSource Action_Solvents Action: Prepare fresh mobile phases. CheckSolvents->Action_Solvents CheckSamplePrep Is sample prep adequate? CheckSource->CheckSamplePrep Action_Source Action: Clean MS ion source. CheckSource->Action_Source Action_SamplePrep Action: Improve cleanup (e.g., use SPE). CheckSamplePrep->Action_SamplePrep Action_System Action: Flush LC system for contaminants. CheckSamplePrep->Action_System Sol_Yes Yes Sol_No No Src_Yes Yes Src_No No Prep_Yes Yes Prep_No No cluster_sources Potential Interference Sources LCMS LC-MS System MobilePhase Mobile Phase - Solvent Impurities - Additive Impurities - Microbial Growth MobilePhase->LCMS SampleMatrix Sample Matrix - Endogenous Lipids - Salts - Peptides SampleMatrix->LCMS System System Hardware - Tubing Leachates - Column Bleed - Carryover System->LCMS Lab Laboratory Environment - Dust - Plasticizers - Keratins Lab->LCMS

References

Technical Support Center: Troubleshooting Enzymatic Assays Using (S)-3-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving (S)-3-Hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which pathways is it involved?

This compound is the activated form of a C18 hydroxy fatty acid. It is an intermediate in the mitochondrial fatty acid beta-oxidation pathway, where it is a substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes its oxidation to 3-oxooctadecanoyl-CoA.

Q2: What are the critical factors to consider when designing an enzymatic assay with this compound?

Several factors can significantly impact the success of your assay.[1][2] Key considerations include the purity of the substrate and enzyme, the composition of the assay buffer (pH and ionic strength), reaction temperature, and the concentration of both the substrate and any necessary cofactors (e.g., NAD+ for dehydrogenases).[1][3]

Q3: How should I properly store and handle this compound?

Like many long-chain acyl-CoAs, this compound can be susceptible to degradation. It is crucial to store it at the recommended low temperatures, typically -20°C or -80°C, and to minimize freeze-thaw cycles by preparing single-use aliquots.[4] When preparing solutions, use appropriate buffers and consider the potential for hydrolysis.

Q4: My assay signal is very low or absent. What are the likely causes?

A weak or nonexistent signal can stem from several issues. Check that all reagents were added in the correct order and that the substrate and any cofactors are not degraded. Ensure your plate reader is set to the correct wavelength for your detection method.[5][6] Also, verify that the assay temperature is optimal for your enzyme, as low temperatures can significantly reduce enzyme activity.[2][4]

Q5: The background signal in my assay is too high. How can I reduce it?

High background can obscure your results. This may be due to non-specific binding of antibodies in an ELISA-based assay, or contamination in your buffers or reagents. Running a "no enzyme" control can help determine if the substrate itself or another component is contributing to the background signal.[7] For fluorescence-based assays, using black microplates can help reduce background noise.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your enzymatic assays with this compound in a question-and-answer format.

Issue 1: Inconsistent or Non-Reproducible Results

  • Question: My results vary significantly between wells and between experiments. What could be the cause?

  • Answer: Inconsistent results are often due to technical errors. Ensure your pipetting is accurate and consistent, especially when working with small volumes.[5] Prepare a master mix of your reaction components to minimize pipetting variations between wells.[5] Also, make sure all reagents are thoroughly mixed before use. Evaporation from the outer wells of a microplate can also lead to variability; consider not using the outermost wells for critical samples or filling them with buffer.[4]

Issue 2: The reaction rate is not linear over time.

  • Question: My reaction starts quickly but then plateaus much earlier than expected. Why is this happening?

  • Answer: This is often due to substrate depletion, product inhibition, or enzyme instability under the assay conditions.[3][8] To ensure you are measuring the initial velocity of the reaction, it is recommended that less than 10% of the substrate is consumed.[8] You may need to reduce the enzyme concentration or the incubation time.[8] It is also possible that the accumulation of the reaction product is inhibiting the enzyme.[3]

Issue 3: Unexpectedly low enzyme activity.

  • Question: The measured activity of my enzyme is much lower than anticipated. What should I check?

  • Answer: First, confirm the integrity of your enzyme; improper storage or multiple freeze-thaw cycles can lead to a loss of activity.[4] The pH and temperature of your assay buffer are critical; even small deviations from the optimal range can significantly impact enzyme function.[2][3][4] Verify the pH of your buffer at the reaction temperature. Some substances can also act as inhibitors; for example, sodium azide (B81097) can inhibit peroxidase activity.

Data Presentation: Quantitative Assay Parameters

For successful and reproducible assays, it is crucial to optimize several quantitative parameters. The table below provides typical ranges for assays involving long-chain acyl-CoAs.

ParameterTypical RangeNotes
pH 7.0 - 8.5The optimal pH can be enzyme-specific. It's recommended to perform a pH profile.[2][3]
Temperature 25 - 37 °CEnzyme activity generally increases with temperature up to an optimum before denaturation occurs.[2][3]
Substrate Concentration 1 - 100 µMShould be around the Km value for kinetic studies. High concentrations can lead to substrate inhibition.
Enzyme Concentration 1 - 100 ng/mLShould be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.[3][8]
Cofactor (e.g., NAD+) Concentration 0.1 - 1 mMShould be saturating and not rate-limiting.
Incubation Time 5 - 60 minShould be within the linear range of the reaction.[8]

Experimental Protocols

Key Experiment: Determining Enzyme Kinetics for L-3-hydroxyacyl-CoA Dehydrogenase (HADH) with this compound

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of HADH. The assay measures the increase in NADH concentration, which absorbs light at 340 nm.

Materials:

  • This compound

  • Purified L-3-hydroxyacyl-CoA Dehydrogenase (HADH)

  • NAD+

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and determine its concentration.

    • Prepare a stock solution of NAD+ in the assay buffer.

    • Dilute the HADH enzyme in assay buffer to the desired concentration. Keep on ice.

  • Assay Setup:

    • Prepare a reaction master mix containing the assay buffer and NAD+ at their final concentrations.

    • Add the master mix to the wells of the microplate.

    • Add varying concentrations of the this compound substrate to the wells. Include a "no substrate" control.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the HADH enzyme solution to each well.

    • Immediately place the plate in the spectrophotometer, pre-warmed to the desired temperature (e.g., 37°C).

    • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the change in absorbance to the concentration of NADH produced.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Signaling Pathway: Fatty Acid Beta-Oxidation

Fatty_Acid_Beta_Oxidation node_style node_style Fatty_Acyl_CoA Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl_CoA_Dehydrogenase Enoyl_CoA Enoyl_CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl_CoA_Hydratase S_3_Hydroxyoctadecanoyl_CoA S_3_Hydroxyoctadecanoyl_CoA Enoyl_CoA->S_3_Hydroxyoctadecanoyl_CoA + H2O Enoyl_CoA_Hydratase->S_3_Hydroxyoctadecanoyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L_3_Hydroxyacyl_CoA_Dehydrogenase 3_Ketoacyl_CoA 3_Ketoacyl_CoA S_3_Hydroxyoctadecanoyl_CoA->3_Ketoacyl_CoA NAD+ -> NADH L_3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA Thiolase Thiolase Acetyl_CoA Acetyl_CoA 3_Ketoacyl_CoA->Acetyl_CoA + CoA-SH Shorter_Fatty_Acyl_CoA Shorter_Fatty_Acyl_CoA 3_Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA Thiolase->Acetyl_CoA Thiolase->Shorter_Fatty_Acyl_CoA

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Experimental Workflow: Enzyme Kinetics Assay

Experimental_Workflow node_style node_style A Prepare Reagents (Buffer, Substrate, NAD+, Enzyme) B Set up Reaction Plate (Master Mix + Substrate) A->B C Initiate Reaction (Add Enzyme) B->C D Measure Absorbance at 340nm (Kinetic Read) C->D E Calculate Initial Velocity (V₀) D->E F Plot V₀ vs. [Substrate] E->F G Determine Km and Vmax F->G

Caption: Workflow for a typical enzyme kinetics experiment.

Logical Relationship: Troubleshooting High Background

Troubleshooting_Workflow Start High Background Signal Detected Control_NoEnzyme Run 'No Enzyme' Control Start->Control_NoEnzyme Check_Signal_NoEnzyme Is Signal Still High? Control_NoEnzyme->Check_Signal_NoEnzyme Source_Substrate_Buffer Source is Substrate or Buffer Check_Signal_NoEnzyme->Source_Substrate_Buffer Yes Control_NoSubstrate Run 'No Substrate' Control Check_Signal_NoEnzyme->Control_NoSubstrate No Action_Check_Purity Check Substrate/Buffer Purity and Autofluorescence Source_Substrate_Buffer->Action_Check_Purity Source_Enzyme Source is Enzyme Preparation Action_Check_Enzyme_Purity Check for Contaminating Activities in Enzyme Stock Source_Enzyme->Action_Check_Enzyme_Purity Check_Signal_NoSubstrate Is Signal High? Control_NoSubstrate->Check_Signal_NoSubstrate Check_Signal_NoSubstrate->Source_Enzyme Yes Source_Other Check for Other Issues: - Contaminated Reagents - Plate Type - Reader Settings Check_Signal_NoSubstrate->Source_Other No

Caption: A decision tree for troubleshooting high background signals.

References

Technical Support Center: High-Yield Purification of Synthetic (S)-3-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-yield purification of synthetic (S)-3-Hydroxyoctadecanoyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of synthetic this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Potential Cause Recommended Solution
Low Product Recovery Precipitation in mobile phase: this compound can aggregate and precipitate in highly aqueous mobile phases.- Increase the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient. - Dissolve the crude sample in a solvent with a higher organic content before injection. - Consider adding a small amount of a chaotropic agent, like guanidine (B92328) hydrochloride, to the mobile phase to disrupt aggregation.
Adsorption to system components: The long hydrophobic tail can lead to non-specific binding to tubing and fittings.- Use PEEK tubing and fittings where possible to minimize adsorption. - Flush the system thoroughly with a strong solvent like isopropanol (B130326) after each run.
Incomplete elution from the column: The compound may be too strongly retained on the C18 column.- Increase the final concentration of the organic solvent in the gradient. - Consider using a less retentive column, such as a C8 or a phenyl-hexyl column.
Poor Peak Shape (Broadening or Tailing) Secondary interactions with the stationary phase: Residual silanols on the silica (B1680970) backbone can interact with the phosphate (B84403) groups of Coenzyme A.- Use a high-quality, end-capped C18 column. - Add a competing agent, such as a low concentration of trifluoroacetic acid (TFA) (0.05-0.1%), to the mobile phase to mask silanol (B1196071) interactions.
Column overload: Injecting too much sample can lead to peak distortion.- Reduce the amount of sample injected onto the column. - Use a preparative or semi-preparative column with a higher loading capacity.
Inappropriate injection solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting.- Whenever possible, dissolve the sample in the initial mobile phase.
Ghost Peaks or Carryover Contamination from previous injections: Strongly retained impurities or the product itself may elute in subsequent runs.- Implement a rigorous column washing step with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) after each run. - Increase the column re-equilibration time.
Contaminated mobile phase or system: Impurities in the solvents or leaching from system components can cause ghost peaks.- Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. - Flush the entire HPLC system, including the pump and injector, with a strong solvent.
Solid-Phase Extraction (SPE)
Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete binding to the sorbent: The compound may pass through the cartridge during the loading step.- Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. - Optimize the pH of the sample solution to ensure the analyte is in a state that favors retention on the chosen sorbent (e.g., for reversed-phase SPE, a slightly acidic pH can improve retention).
Premature elution during washing: The wash solvent may be too strong, causing the product to elute along with the impurities.- Use a weaker wash solvent. For reversed-phase SPE, this means a higher percentage of aqueous solvent. - Perform a stepwise wash with increasing solvent strength to remove impurities without eluting the product.
Incomplete elution from the sorbent: The elution solvent may not be strong enough to desorb the product completely.- Use a stronger elution solvent. For reversed-phase SPE, this means a higher percentage of organic solvent. - Consider adding a modifier to the elution solvent, such as a small amount of acid or base, to disrupt interactions with the sorbent. - Perform multiple, smaller volume elutions and combine the fractions.
Presence of Impurities in the Eluate Ineffective washing: The wash step is not adequately removing all impurities.- Increase the volume of the wash solvent. - Use a wash solvent of intermediate strength that will remove impurities without eluting the product. A stepwise wash can be effective here.
Co-elution of impurities: Some impurities may have similar retention properties to the product.- A secondary purification step, such as RP-HPLC, may be necessary. - Consider using a different SPE sorbent with a different retention mechanism (e.g., ion exchange).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound and how can I remove them?

A1: Common impurities from the synthesis of this compound include unreacted Coenzyme A (CoASH), free 3-hydroxyoctadecanoic acid, and byproducts from the coupling reaction.

  • Unreacted Coenzyme A (CoASH): Being more polar than the final product, it can be effectively removed by RP-HPLC, where it will elute earlier.

  • Free 3-hydroxyoctadecanoic acid: This is more hydrophobic than CoASH but less polar than the final product. It can also be separated by RP-HPLC, typically eluting later than the product.

  • Coupling reagents and byproducts: These can often be removed by a preliminary purification step like solid-phase extraction (SPE) before the final HPLC polishing.

Q2: What is the expected yield and purity for the purification of this compound?

A2: The expected yield and purity can vary depending on the purification method and the scale of the synthesis. Generally, you can expect:

  • Solid-Phase Extraction (SPE): Recoveries can range from 70% to over 90%.[1] The purity after SPE will depend on the complexity of the crude mixture but is often sufficient as a preliminary cleanup step.

  • Reverse-Phase HPLC (RP-HPLC): This method can achieve high purity, often greater than 98%. The recovery from HPLC can be in the range of 80-90% for a well-optimized method.

Q3: How can I improve the solubility of this compound for HPLC analysis?

A3: Due to its long acyl chain, this compound can be challenging to dissolve. To improve solubility:

  • Use a solvent mixture with a higher proportion of organic solvent, such as acetonitrile or methanol (B129727).

  • Gentle warming and sonication can aid in dissolution.

  • For injection into an RP-HPLC system, it is best to dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase to avoid peak distortion.

Q4: What type of HPLC column is best suited for purifying this compound?

A4: A C18 (octadecyl) reversed-phase column is the most common choice for purifying long-chain acyl-CoAs.[2] Key considerations include:

  • Particle Size: For preparative or semi-preparative work, a larger particle size (e.g., 5-10 µm) is often used to allow for higher loading capacities.

  • Pore Size: A pore size of 100-300 Å is generally suitable.

  • End-capping: A well-end-capped column is crucial to minimize interactions between the phosphate groups of Coenzyme A and residual silanols on the silica surface, which can cause peak tailing.

Q5: How should I store purified this compound to prevent degradation?

A5: Long-chain acyl-CoAs are susceptible to hydrolysis. For long-term storage, it is recommended to:

  • Store the purified compound as a lyophilized powder or in a suitable organic solvent at -80°C.

  • Avoid repeated freeze-thaw cycles.

  • If stored in solution, use a non-aqueous solvent or a buffered aqueous solution at a slightly acidic pH (around 4-5) to minimize hydrolysis.

Quantitative Data Summary

The following tables summarize typical quantitative data for the purification of long-chain acyl-CoAs.

Table 1: Solid-Phase Extraction (SPE) Performance for Long-Chain Acyl-CoA Purification

Parameter Value Reference
Sorbent Type C18 or specialized polymeric phases[1]
Typical Recovery 70 - 90%[1]
Purity Achieved Variable (used for cleanup)-
Common Elution Solvents Acetonitrile, Methanol, Isopropanol[1][2]

Table 2: Reverse-Phase HPLC (RP-HPLC) Performance for Long-Chain Acyl-CoA Purification

Parameter Value Reference
Stationary Phase C18 (Octadecylsilane)[2]
Mobile Phase (Aqueous) Buffer (e.g., potassium phosphate, pH 4.9)[2]
Mobile Phase (Organic) Acetonitrile or Methanol[2]
Typical Purity >98%-
Typical Recovery 80 - 90%-
Detection Wavelength 260 nm (Adenine ring of CoA)[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude Purification

This protocol is designed for the initial cleanup of the crude synthetic reaction mixture to remove excess reagents and some byproducts.

Materials:

  • C18 SPE cartridge

  • Crude this compound reaction mixture

  • Methanol (HPLC grade)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a solvent mixture compatible with the SPE cartridge (e.g., 50% acetonitrile in water). Load the sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 20% acetonitrile in water) to remove polar impurities like unreacted Coenzyme A.

  • Elution: Elute the this compound with 5 mL of a strong solvent mixture (e.g., 80-100% acetonitrile). Collect the eluate.

  • Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator. The resulting solid can be used for further purification by HPLC.

Protocol 2: Preparative Reverse-Phase HPLC for High-Purity this compound

This protocol is for the final purification of this compound to achieve high purity.

Instrumentation and Materials:

  • Preparative or semi-preparative HPLC system with a UV detector

  • C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 4.9

  • Mobile Phase B: Acetonitrile

  • SPE-purified this compound

Procedure:

  • Sample Preparation: Dissolve the SPE-purified product in a small volume of the initial mobile phase composition (e.g., 50% Mobile Phase B in Mobile Phase A). Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 50% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Run a linear gradient to elute the product. An example gradient is as follows:

    • 0-5 min: 50% B

    • 5-30 min: 50% to 95% B

    • 30-35 min: 95% B

    • 35.1-45 min: 50% B (re-equilibration) The gradient may need to be optimized based on the specific column and system.

  • Fraction Collection: Monitor the elution at 260 nm and collect the fractions corresponding to the main product peak.

  • Purity Analysis and Product Recovery: Analyze the purity of the collected fractions by analytical HPLC. Pool the high-purity fractions and remove the solvent by lyophilization or evaporation.

Visualizations

Experimental Workflow for Purification

G Purification Workflow for this compound cluster_0 Crude Product cluster_1 Preliminary Purification cluster_2 High-Purity Purification cluster_3 Final Product crude_product Crude Synthetic This compound spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_product->spe Remove bulk impurities hplc Preparative RP-HPLC (C18 Column) spe->hplc Isolate target compound pure_product Purified this compound (>98% Purity) hplc->pure_product Lyophilization

Caption: Purification workflow for synthetic this compound.

Logical Relationship for Troubleshooting Low HPLC Recovery

G Troubleshooting Low HPLC Recovery cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low Product Recovery precipitation Precipitation in Mobile Phase low_recovery->precipitation adsorption Adsorption to System Components low_recovery->adsorption incomplete_elution Incomplete Elution from Column low_recovery->incomplete_elution increase_organic Increase Organic Solvent % precipitation->increase_organic use_peek Use PEEK Tubing adsorption->use_peek stronger_elution Increase Final Organic % incomplete_elution->stronger_elution

Caption: Troubleshooting logic for low recovery in RP-HPLC.

References

addressing and correcting for matrix effects in mass spectrometry of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and correct for matrix effects in the mass spectrometry of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of acyl-CoA mass spectrometry?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In acyl-CoA analysis, these interfering components can originate from the biological sample itself (e.g., salts, lipids, proteins) and can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of quantification.[1][2][3]

Q2: How can I identify if my acyl-CoA analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[4][5]

  • Post-Column Infusion: A constant flow of a standard solution of the analyte (acyl-CoA) is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any signal suppression or enhancement at the retention time of interfering compounds indicates a matrix effect.[1]

  • Post-Extraction Spike: The response of an analyte spiked into a blank matrix extract is compared to the response of the same concentration of the analyte in a neat solvent. A significant difference in signal intensity suggests the presence of matrix effects.[1][3]

Q3: What are the primary strategies to mitigate or correct for matrix effects?

A3: The main strategies involve:

  • Optimizing Sample Preparation: Employing techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components before LC-MS analysis.[2][4]

  • Improving Chromatographic Separation: Modifying chromatographic conditions (e.g., gradient, column chemistry) to separate the acyl-CoA analytes from matrix components.[1][3]

  • Using Internal Standards: Incorporating an internal standard, ideally a stable isotope-labeled (SIL) version of the analyte, to compensate for signal variations caused by matrix effects.[1][2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on analyte ionization.[1][6]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the study samples to ensure that the standards and samples experience similar matrix effects.[7]

Q4: Why are stable isotope-labeled internal standards (SIL-IS) considered the "gold standard" for correcting matrix effects?

A4: Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical physicochemical properties to the analyte of interest.[8] This means they co-elute with the analyte and experience the same degree of matrix-induced ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved as the variability introduced by the matrix effect is normalized.[1][8]

Q5: What is the SILEC method and how is it relevant to acyl-CoA analysis?

A5: SILEC, which stands for Stable Isotope Labeling by Essential Nutrients in Cell Culture, is a method used to biosynthetically generate stable isotope-labeled internal standards.[9][10][11] For acyl-CoAs, cells are cultured in a medium where a precursor, like pantothenate (vitamin B5), is replaced with its stable isotope-labeled form (e.g., [13C315N1]-pantothenate).[9][12] The cells then incorporate this labeled precursor to produce a full suite of labeled acyl-CoA species, which can be extracted and used as internal standards for accurate quantification in complex biological samples.[9][12]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in acyl-CoA quantification.

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Reproducibility A Start: Poor Reproducibility Observed B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 15%? B->C D Implement/Optimize Internal Standard (Preferably SIL-IS) C->D Yes K End: No Significant Matrix Effect C->K No E Re-evaluate Matrix Effect D->E F Matrix Effect Still High? E->F G Optimize Sample Preparation (e.g., SPE, LLE) F->G Yes I Re-validate Method F->I No H Optimize Chromatographic Separation G->H H->I J End: Method Optimized I->J

Caption: Workflow for troubleshooting poor reproducibility in acyl-CoA quantification.

Detailed Steps:

  • Quantify Matrix Effect: Perform a post-extraction spike experiment. If the signal in the matrix is suppressed or enhanced by more than 15% compared to the neat solution, matrix effects are significant.

  • Implement Stable Isotope-Labeled Internal Standards (SIL-IS): If not already in use, incorporate SIL-IS for each target acyl-CoA. If SIL-IS are unavailable, consider generating them using the SILEC method.[9][12]

  • Optimize Sample Preparation: If matrix effects persist, enhance the sample cleanup procedure. Solid-phase extraction (SPE) is generally more effective at removing interfering components than simple protein precipitation.[13][14]

  • Optimize Chromatography: Adjust the LC gradient to better separate the acyl-CoAs from the regions of ion suppression.

  • Re-validate: Once changes are made, re-validate the method to ensure accuracy and reproducibility.

Issue 2: Low signal intensity or complete signal loss for certain acyl-CoAs.

Possible Cause: Severe ion suppression.

Troubleshooting Workflow:

cluster_1 Troubleshooting Low Signal Intensity A Start: Low/No Signal for Acyl-CoAs B Perform Post-Column Infusion A->B C Identify Ion Suppression Zones B->C D Adjust LC Method to Shift Analyte RT C->D E Signal Improved? D->E K Yes E->K L No E->L F Enhance Sample Cleanup (e.g., Phospholipid Removal) G Re-assess Signal Intensity F->G H Consider Sample Dilution G->H J End: Issue Persists, Consider Alternative Ionization H->J I End: Signal Restored K->I L->F

Caption: Workflow for troubleshooting low signal intensity of acyl-CoAs.

Detailed Steps:

  • Identify Ion Suppression Zones: Use the post-column infusion technique to pinpoint the retention times where significant ion suppression occurs.

  • Modify Chromatography: Adjust the chromatographic gradient or change the stationary phase to move the elution of the target acyl-CoAs away from these suppression zones.

  • Improve Sample Cleanup: Phospholipids are a major cause of ion suppression in biological samples. Implement a sample preparation method specifically designed to remove phospholipids, such as certain types of SPE or hybrid techniques.

  • Dilute the Sample: A simple 1:10 or 1:100 dilution of the sample can significantly reduce the concentration of interfering matrix components and may improve signal intensity, although this could compromise the limits of detection.[1][6]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, based on common findings in the literature. Actual values can vary significantly based on the specific matrix and analyte.

Sample Preparation MethodTypical Matrix Effect ReductionKey StrengthsKey Limitations
Protein Precipitation (PPT) Low to ModerateSimple, fast, and inexpensive.[13]Prone to significant matrix effects as it does not remove many interfering small molecules.[14]
Liquid-Liquid Extraction (LLE) Moderate to HighCan provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) HighExcellent for sample cleanup and can significantly reduce matrix effects by removing a wide range of interferences.[13][14]More time-consuming and costly than PPT and LLE.[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is a general guideline and should be optimized for the specific acyl-CoAs and sample matrix.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 1-2 mL of methanol (B129727), followed by equilibration with 1-2 mL of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate).[13]

  • Sample Loading: Load the sample homogenate (previously subjected to protein precipitation) onto the conditioned SPE cartridge.[13]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might be a high-aqueous buffer followed by a buffer with a low percentage of organic solvent (e.g., 5-10% methanol).[13]

  • Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as 80-100% methanol or acetonitrile.[13]

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[13]

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS analysis, typically a mixture of water and organic solvent (e.g., 50% methanol in water).[13]

Protocol 2: Generation of SIL-IS using SILEC

This protocol is adapted from published methods for generating stable isotope-labeled acyl-CoAs.[9][12]

  • Cell Culture Preparation: Culture cells (e.g., Hepa 1c1c7 murine hepatocytes) in a pantothenate-free medium.[9]

  • Labeling: Supplement the medium with [13C315N1]-pantothenate and charcoal-dextran-stripped fetal bovine serum (to minimize unlabeled pantothenate).[9]

  • Cell Passaging: Passage the cells for a sufficient duration (e.g., three passages) to ensure >99% incorporation of the labeled pantothenate into the cellular CoA pool.[9]

  • Extraction of Labeled Standards: Harvest the labeled cells and extract the [13C315N1]-labeled acyl-CoAs using a suitable extraction method (e.g., trichloroacetic acid or methanol precipitation).[9]

  • Use as Internal Standards: The resulting extract containing the labeled acyl-CoAs can then be spiked into experimental samples prior to processing to serve as internal standards.[9]

Signaling Pathways and Logical Relationships

cluster_2 Matrix Effect Correction Strategy A Sample with Acyl-CoAs and Matrix Components H Add SIL-IS A->H B Sample Preparation (PPT, LLE, SPE) C LC Separation B->C D Ionization Source (ESI) C->D E Mass Analyzer D->E F Data Analysis E->F G Accurate Quantification F->G H->B

Caption: A logical workflow for mitigating matrix effects in acyl-CoA analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (S)-3-Hydroxyoctadecanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative measurement of (S)-3-Hydroxyoctadecanoyl-CoA, a critical intermediate in fatty acid metabolism. The focus is on providing supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs. It is important to note that many established methods quantify the more stable hydrolyzed form, 3-hydroxyoctadecanoic acid, as a proxy for the CoA ester.

Comparison of Analytical Methods

The primary techniques for the analysis of this compound and its corresponding fatty acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzymatic assays offer an alternative, though typically less specific, approach.

ParameterLC-MS/MSGC-MSEnzymatic Assays
Analyte Form Can measure intact Acyl-CoA and/or the hydrolyzed 3-hydroxy fatty acid.Primarily measures the hydrolyzed 3-hydroxy fatty acid after derivatization.Can be designed for Acyl-CoAs, but may have cross-reactivity.
Limit of Detection (LOD) High sensitivity, typically in the low fmol to pmol range[1].Good sensitivity, with LODs reported in the ng/mL range for the derivatized fatty acid.Variable, generally less sensitive than MS-based methods.
Limit of Quantification (LOQ) High sensitivity, allowing for quantification in the fmol to pmol range.LOQs for similar fatty acids have been reported in the range of 9 to 88 ng[2].Typically in the µM range.
Linearity (R²) Excellent, typically >0.99[1].Excellent, typically ≥0.99[3].Variable, depends on enzyme kinetics.
Precision (%RSD) High, with inter-run and intra-run precisions often below 15%[4].High, with coefficients of variation reported between 1.0–13.3% for 3-hydroxy fatty acids[5].Generally lower, can be <20%.
Specificity Very high, based on parent and fragment ion masses.High, based on retention time and mass spectrum. GC-MS/MS can further increase specificity[6].High if the enzyme is specific to the analyte.
Throughput High, with modern UPLC systems enabling run times as short as 5 minutes[7].Moderate, sample derivatization adds to the overall time.Can be adapted for high-throughput screening.
Derivatization Required Generally not required for the intact Acyl-CoA.Yes, for the hydrolyzed 3-hydroxy fatty acid to increase volatility[5].No.

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

This compound is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. This metabolic process breaks down long-chain fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are essential for cellular energy production through the citric acid cycle and the electron transport chain.

fatty_acid_beta_oxidation fatty_acid Fatty Acid (in cytosol) acyl_coa_synthetase Acyl-CoA Synthetase (ATP -> AMP + PPi) fatty_acid->acyl_coa_synthetase fatty_acyl_coa Fatty Acyl-CoA (in cytosol) acyl_coa_synthetase->fatty_acyl_coa cpt1 CPT1 fatty_acyl_coa->cpt1 acylcarnitine Acylcarnitine cpt1->acylcarnitine cat CAT acylcarnitine->cat Transport cpt2 CPT2 acylcarnitine->cpt2 outer_membrane Outer Mitochondrial Membrane intermembrane_space Intermembrane Space inner_membrane Inner Mitochondrial Membrane cat->acylcarnitine matrix_acyl_coa Fatty Acyl-CoA (in matrix) cpt2->matrix_acyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase (FAD -> FADH2) matrix_acyl_coa->acyl_coa_dehydrogenase enoyl_coa trans-Δ²-Enoyl-CoA acyl_coa_dehydrogenase->enoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase (H2O) enoyl_coa->enoyl_coa_hydratase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA (e.g., this compound) enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase (CoA-SH) ketoacyl_coa->thiolase shortened_acyl_coa Shortened Acyl-CoA (to next cycle) thiolase->shortened_acyl_coa acetyl_coa Acetyl-CoA (to Citric Acid Cycle) thiolase->acetyl_coa

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Protocols

LC-MS/MS Method for Long-Chain Acyl-CoAs (Adapted for 3-Hydroxyoctadecanoyl-CoA)

This method is adapted from a validated procedure for long-chain acyl-CoAs and is suitable for the sensitive quantification of the intact this compound.

a. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the sample (e.g., tissue homogenate) onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in water, pH 10.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Precursor Ion (Q1): [M+H]⁺ for this compound.

  • Product Ion (Q3): A specific fragment ion resulting from the neutral loss of 507 is often monitored for acyl-CoAs. The specific transition for 3-hydroxyoctadecanoyl-CoA would need to be optimized.

  • Collision Energy: Optimized for the specific analyte.

GC-MS Method for 3-Hydroxyoctadecanoic Acid

This protocol details the measurement of the hydrolyzed form of the target analyte, 3-hydroxyoctadecanoic acid, which is a common and robust approach.[5]

a. Sample Preparation (Hydrolysis, Extraction, and Derivatization)

  • To 500 µL of serum or plasma, add an appropriate internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).

  • For total 3-hydroxy fatty acid content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes.

  • Acidify the sample with 6 M HCl.

  • Extract the 3-hydroxy fatty acids twice with 3 mL of ethyl acetate.

  • Dry the combined organic layers under a stream of nitrogen at 37°C.

  • Derivatize the dried residue with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for one hour at 80°C.

b. Gas Chromatography

  • Column: HP-5MS capillary column or equivalent.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes[5].

c. Mass Spectrometry

  • Ionization Mode: Electron Impact (EI).

  • Scan Type: Selected Ion Monitoring (SIM).

  • Target Ions: Monitor characteristic ions for the derivatized 3-hydroxyoctadecanoic acid and the internal standard. For the trimethylsilyl (B98337) derivative, a characteristic fragment ion is often observed at m/z 233[5].

Experimental Workflow Comparison

The choice between LC-MS/MS and GC-MS often depends on whether the intact acyl-CoA or its hydrolyzed form is the target analyte, as well as considerations of sample preparation complexity and desired throughput.

experimental_workflows cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_start Sample lcms_spe Solid-Phase Extraction lcms_start->lcms_spe lcms_analysis LC-MS/MS Analysis (Direct Measurement) lcms_spe->lcms_analysis gcms_start Sample gcms_hydrolysis Hydrolysis gcms_start->gcms_hydrolysis gcms_extraction Liquid-Liquid Extraction gcms_hydrolysis->gcms_extraction gcms_derivatization Derivatization gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis

Caption: Comparative experimental workflows for LC-MS/MS and GC-MS.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity: Featuring 3-Hydroxyacyl-CoA Dehydrogenase Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Immunoassays for Protein Quantification

Immunoassays are powerful techniques for detecting and quantifying specific proteins in biological samples.[1][2] The most common format is the Enzyme-Linked Immunosorbent Assay (ELISA), which relies on the specific binding of an antibody to its target antigen.[1][2] The basic steps of an ELISA generally involve immobilizing an antigen or antibody to a solid surface, followed by probing with a detection antibody that is linked to an enzyme.[1] The addition of a substrate for the enzyme results in a measurable signal, such as a color change, which is proportional to the amount of antigen present.[1]

There are several variations of ELISA, including direct, indirect, sandwich, and competitive formats.[2] Modern immunoassay platforms also include technologies like flow luminescence immunoassay (FLIA) and bead-based assays, which can offer higher sensitivity, wider dynamic range, and multiplexing capabilities.[3][4]

Comparison of Commercial ELISA Kits for 3-Hydroxyacyl-CoA Dehydrogenase

Several manufacturers offer ELISA kits for the detection of 3-hydroxyacyl-CoA dehydrogenase. Below is a comparison of some available options, based on publicly available data. Researchers should always consult the latest manufacturer's datasheets for the most current information.

Target NameManufacturerCatalog No. (Example)Detection RangeSensitivitySpecies Reactivity
Human 3-Hydroxyacyl-CoA Dehydrogenase Type-2 (HSD17B10)RayBiotechInquireInquireInquireHuman
Human 3-hydroxyacyl-CoA dehydratase 3 (PTPLAD1)MyBioSourceMBS7212745TheoreticalNot specifiedHuman
Bovine 3-hydroxyacyl-CoA dehydratase 3 (PTPLAD1)MedwellNot AvailableNot specifiedNot specifiedBovine
Human 3 Hydroxyacyl Coa Dehydrogenase Type 2ImmunotagNot specifiedNot specifiedNot specifiedHuman

Experimental Protocol for Assessing Antibody Cross-Reactivity

The following is a generalized protocol for assessing the cross-reactivity of an antibody using a competitive ELISA format. This method is effective for determining if an antibody binds to structurally similar molecules.

Objective: To determine the percentage of cross-reactivity of a primary antibody with potential cross-reactants.

Materials:

  • Primary antibody against the target protein (e.g., 3-hydroxyacyl-CoA dehydrogenase)

  • Purified target protein (antigen)

  • Potential cross-reactant proteins (e.g., other dehydrogenases or enzymes with structural homology)

  • ELISA plates (96-well)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well ELISA plate with the purified target protein at an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions for both the target protein and the potential cross-reactant proteins.

    • In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the varying concentrations of either the target protein or the potential cross-reactant.

    • Add these mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies.

  • Detection: Add the enzyme-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the enzyme substrate and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis:

    • Plot the absorbance values against the log of the concentration for both the target protein and the cross-reactants to generate sigmoidal dose-response curves.

    • Determine the concentration of the target protein and the cross-reactant that causes 50% inhibition of the maximal signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Protein / IC50 of Cross-Reactant) x 100

Visualizing the Cross-Reactivity Assessment Workflow

The following diagram illustrates the key steps in a competitive ELISA for assessing antibody cross-reactivity.

G cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis A Coat Plate with Target Antigen B Wash Plate A->B C Block Plate B->C D Wash Plate C->D F Add Mixture to Wells D->F E Pre-incubate Primary Ab with: 1. Target Protein (Standard) 2. Potential Cross-Reactant E->F G Wash Plate F->G H Add Enzyme-Conjugated Secondary Antibody G->H I Wash Plate H->I J Add Substrate I->J K Stop Reaction J->K L Read Absorbance K->L M Calculate IC50 Values L->M N Determine % Cross-Reactivity M->N

Caption: Workflow for Antibody Cross-Reactivity Assessment using Competitive ELISA.

Signaling Pathway Context: Fatty Acid Beta-Oxidation

3-hydroxyacyl-CoA dehydrogenase is a crucial enzyme in the mitochondrial fatty acid beta-oxidation pathway. This pathway is a cyclical series of reactions that breaks down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle to generate energy. Understanding the position of 3-hydroxyacyl-CoA dehydrogenase in this pathway is essential for appreciating its biological significance.

Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

Caption: Simplified Mitochondrial Fatty Acid Beta-Oxidation Pathway.

By following a systematic approach to assess antibody cross-reactivity, researchers can ensure the validity of their immunoassay data and contribute to more reliable and reproducible scientific findings.

References

Comparative Metabolic Profiling of Long-Chain 3-Hydroxyacyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic roles of long-chain 3-hydroxyacyl-CoAs (LCH-CoAs) is critical for advancements in metabolic disease research. These molecules are key intermediates in mitochondrial fatty acid β-oxidation, and their accumulation is a hallmark of inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. This guide provides a comparative analysis of the metabolic signatures associated with elevated levels of various LCH-CoAs, primarily drawing from studies on LCHAD deficiency, a condition that offers a window into the systemic effects of these metabolites.

Data Presentation: Metabolic Signatures of LCH-CoA Accumulation

The accumulation of LCH-CoAs, a direct consequence of impaired β-oxidation, leads to a cascade of metabolic perturbations. The following tables summarize the key quantitative changes observed in the plasma of individuals with LCHAD deficiency compared to healthy controls. These alterations reflect the collective impact of various accumulating LCH-CoAs.

Metabolite ClassSpecific MetabolitesFold Change in LCHAD DeficiencyReference
3-Hydroxy Acylcarnitines C16-OH, C18-OH, C18:1-OHSignificantly Elevated[1][2]
Lipids Total LipidsLower[3][4]
Phosphoethanolamines (PE)Lower[3][4]
Certain TriglyceridesElevated[3][4]
Organic Acids 3-Hydroxydicarboxylic acidsElevated[1]
Lactic acidElevated[1]

Table 1: Summary of key metabolic alterations in plasma due to LCH-CoA accumulation.

A more specific diagnostic marker, the "HADHA ratio," which is the sum of C16-OH, C18-OH, and C18:1-OH divided by the concentration of free carnitine (C0), is significantly elevated in LCHAD deficient individuals, providing a robust tool for diagnosis.[2]

ParameterLCHAD Deficiency PatientsControl Groupp-valueReference
"HADHA ratio" Significantly ElevatedBaseline< 0.0001[2]
C16OH/C16 ratio Significantly ElevatedBaseline< 0.0001[2]

Table 2: Diagnostic acylcarnitine ratios in LCHAD deficiency.

Experimental Protocols

The data presented above are primarily derived from targeted and untargeted metabolomic analyses of plasma samples. Below are detailed methodologies for the key experiments cited.

Protocol 1: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This method is a cornerstone for diagnosing fatty acid oxidation disorders.

  • Sample Preparation: Dried blood spots or plasma samples are used. For plasma, proteins are precipitated using a solvent like methanol (B129727) containing internal standards (stable isotope-labeled acylcarnitines).

  • Extraction: The supernatant containing the acylcarnitines is collected after centrifugation.

  • Derivatization (optional but common): Acylcarnitines are often derivatized (e.g., butylation) to enhance their ionization efficiency and chromatographic separation.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: A C18 reversed-phase column is typically used to separate the different acylcarnitine species.[5]

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used. The analysis is performed using selected reaction monitoring (SRM) to detect specific parent-daughter ion transitions for each acylcarnitine.

  • Data Analysis: The concentration of each acylcarnitine is determined by comparing its peak area to that of the corresponding internal standard.

Protocol 2: Untargeted Plasma Metabolomics and Lipidomics

This approach provides a broader view of the metabolic disturbances.

  • Sample Preparation: Plasma samples are extracted using a biphasic solvent system (e.g., methanol/methyl tert-butyl ether/water) to separate polar and lipid-soluble metabolites.

  • LC-MS/MS Analysis:

    • Metabolomics (Polar Fraction): The aqueous layer is analyzed using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Lipidomics (Organic Fraction): The organic layer is analyzed using reversed-phase chromatography coupled to a high-resolution mass spectrometer.

  • Data Analysis: Raw data is processed for peak picking, alignment, and normalization. Metabolite identification is performed by matching the accurate mass and fragmentation pattern to spectral libraries. Statistical analysis (e.g., PLS-DA) is used to identify metabolites that differ significantly between groups.[6]

Mandatory Visualization

Mitochondrial Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) in the β-oxidation spiral and the point of disruption in LCHAD deficiency.

fatty_acid_oxidation LCFA_CoA Long-Chain Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase LCFA_CoA->ACAD Enoyl_CoA Trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA LCHAD LCHAD Hydroxyacyl_CoA->LCHAD Ketoacyl_CoA 3-Ketoacyl-CoA LCKAT 3-Ketoacyl-CoA Thiolase Ketoacyl_CoA->LCKAT Shorter_Acyl_CoA Acyl-CoA (n-2) Acetyl_CoA Acetyl-CoA TCA TCA Cycle Acetyl_CoA->TCA ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA LCHAD->Ketoacyl_CoA NAD+ NADH LCKAT->Shorter_Acyl_CoA LCKAT->Acetyl_CoA

Caption: The role of LCHAD in mitochondrial β-oxidation.

Experimental Workflow for Comparative Metabolomics

The diagram below outlines a typical workflow for the comparative metabolic profiling of plasma samples from individuals with LCHAD deficiency and healthy controls.

metabolomics_workflow start Plasma Samples (LCHAD vs. Control) extraction Metabolite Extraction (Biphasic Solvent System) start->extraction polar_fraction Polar Fraction (Metabolomics) extraction->polar_fraction lipid_fraction Lipid Fraction (Lipidomics) extraction->lipid_fraction lcms_metabolomics HILIC/RPLC-MS/MS polar_fraction->lcms_metabolomics lcms_lipidomics RPLC-MS/MS lipid_fraction->lcms_lipidomics data_processing Data Processing (Peak Picking, Alignment) lcms_metabolomics->data_processing lcms_lipidomics->data_processing statistical_analysis Statistical Analysis (PLS-DA, etc.) data_processing->statistical_analysis biomarker_id Biomarker Identification statistical_analysis->biomarker_id

Caption: A typical workflow for fatty acyl-CoA profiling.

References

A Comparative Guide to the Quantification of (S)-3-Hydroxyoctadecanoyl-CoA: Stable Isotope Dilution Mass Spectrometry and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the accurate quantification of (S)-3-Hydroxyoctadecanoyl-CoA, a critical intermediate in mitochondrial fatty acid metabolism. We will delve into the gold standard, stable isotope dilution mass spectrometry, and compare its performance with other analytical techniques, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a key metabolite in the mitochondrial fatty acid synthesis (mFAS) pathway, a crucial process for the production of octanoyl-ACP, the precursor for lipoic acid synthesis. Lipoic acid is an essential cofactor for several mitochondrial enzyme complexes vital for cellular energy metabolism. The accurate measurement of this compound is therefore paramount in studying mitochondrial dysfunction, metabolic disorders, and in the development of therapeutic interventions targeting these pathways.

Core Analytical Techniques

The quantification of this compound presents analytical challenges due to its low endogenous concentrations and the presence of isomeric forms. This guide will focus on three primary methodologies:

  • Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (SID-LC-MS/MS): Widely regarded as the benchmark for accuracy and precision in quantitative metabolomics.

  • Enzymatic Assays: A functional approach that measures the activity of enzymes that utilize this compound as a substrate.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): A specialized chromatographic technique for the separation of stereoisomers.

Performance Comparison

The following table summarizes the key performance characteristics of the different analytical methods for the quantification of long-chain 3-hydroxyacyl-CoAs, including this compound.

ParameterStable Isotope Dilution LC-MS/MSEnzymatic AssayChiral HPLC-UV/MS
Limit of Detection (LOD) Low fmol to pmolpmolHigh pmol to nmol
Limit of Quantification (LOQ) Low fmol to pmolpmolnmol
**Linearity (R²) **>0.99Good>0.98
Precision (%RSD) <15%<20%<15%
Specificity Very High (Mass-to-charge ratio and fragmentation)High (Enzyme-substrate specific)High (Separation of enantiomers)
Throughput HighMediumMedium
Stereospecificity Indirect (requires chiral chromatography)High (Enzymes are stereospecific)Very High (Directly resolves enantiomers)

Experimental Protocols

Stable Isotope Dilution LC-MS/MS for this compound Quantification

This method offers the highest accuracy and precision by using a stable isotope-labeled internal standard that co-elutes with the analyte, correcting for matrix effects and variations in sample preparation and instrument response.

a. Sample Preparation (from biological tissue or cells)

  • Homogenize the sample in a cold methanol (B129727)/water (80:20, v/v) solution.

  • Add a known amount of the stable isotope-labeled internal standard, (S)-3-Hydroxyoctadecanoyl-d3-CoA.

  • Centrifuge at high speed to pellet proteins and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

b. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) corresponding to a characteristic fragment (e.g., loss of the CoA moiety).

      • (S)-3-Hydroxyoctadecanoyl-d3-CoA (Internal Standard): Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) with a corresponding mass shift of +3 Da.

    • Collision Energy: Optimized for the specific transitions.

Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the conversion of this compound to 3-oxooctadecanoyl-CoA with the concomitant reduction of NAD+ to NADH. The rate of NADH formation is monitored spectrophotometrically or fluorometrically.

a. Reagents

  • Tris-HCl buffer (pH 9.0).

  • NAD+ solution.

  • This compound solution (substrate).

  • L-3-hydroxyacyl-CoA dehydrogenase (purified enzyme or from cell lysate).

b. Procedure

  • In a cuvette, mix the Tris-HCl buffer, NAD+ solution, and the sample containing L-3-hydroxyacyl-CoA dehydrogenase.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the increase in absorbance at 340 nm (for NADH) over time using a spectrophotometer.

  • The rate of change in absorbance is proportional to the enzyme activity.

Chiral HPLC for Enantioselective Analysis

To confirm the stereochemistry and quantify the specific (S)-enantiomer, a chiral HPLC method can be employed. This often requires derivatization of the hydroxyl group to form diastereomers that can be separated on a standard stationary phase, or direct separation on a chiral stationary phase.

a. Derivatization (Indirect Method)

  • Hydrolyze the CoA ester to release the 3-hydroxyoctadecanoic acid.

  • React the hydroxyl group with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric esters.

  • Separate the diastereomers on a standard C18 column.

b. Direct Chiral HPLC

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose (B213188) or amylose.

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol, or other suitable non-polar/polar solvent system.

  • Detection: UV detection or mass spectrometry.

Visualizing the Pathways and Workflows

To better understand the context and procedures, the following diagrams illustrate the mitochondrial fatty acid synthesis pathway and the experimental workflows.

cluster_target Point of Quantification acetyl_coa Acetyl-CoA condensation Condensation acetyl_coa->condensation malonyl_coa Malonyl-CoA acyl_carrier_protein Acyl Carrier Protein (ACP) malonyl_coa->acyl_carrier_protein Malonyl-CoA:ACP transacylase acyl_carrier_protein->condensation reduction1 Reduction (NADPH) condensation->reduction1 3-Ketoacyl-ACP dehydration Dehydration reduction1->dehydration 3-Hydroxyacyl-ACP s_3_hydroxyoctadecanoyl_coa This compound reduction1->s_3_hydroxyoctadecanoyl_coa Intermediate (C18) reduction2 Reduction (NADPH) dehydration->reduction2 Enoyl-ACP elongated_acyl_acp Elongated Acyl-ACP (Cn+2) reduction2->elongated_acyl_acp elongated_acyl_acp->condensation Repeat Cycles

Caption: Mitochondrial fatty acid synthesis pathway highlighting this compound.

start Biological Sample (Tissue or Cells) homogenization Homogenization & Protein Precipitation start->homogenization add_is Addition of Stable Isotope Internal Standard homogenization->add_is extraction Supernatant Collection & Drying add_is->extraction reconstitution Reconstitution extraction->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis central_topic This compound Quantification sid_lcmsms SID-LC-MS/MS central_topic->sid_lcmsms enzymatic_assay Enzymatic Assay central_topic->enzymatic_assay chiral_hplc Chiral HPLC central_topic->chiral_hplc sid_lcmsms_attr Highest Accuracy & Precision High Throughput Requires Expensive Equipment sid_lcmsms->sid_lcmsms_attr enzymatic_assay_attr Functional Information Stereospecific Lower Sensitivity enzymatic_assay->enzymatic_assay_attr chiral_hplc_attr Enantiomer Separation Can be complex Lower Throughput chiral_hplc->chiral_hplc_attr

A Researcher's Guide to the Selection and Use of Internal Standards for (S)-3-Hydroxyoctadecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of (S)-3-Hydroxyoctadecanoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for researchers in metabolic disease, drug development, and cellular biology. Given the complexity of biological samples, achieving reliable and reproducible results hinges on the appropriate selection and use of an internal standard (IS) in analytical methods, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of available internal standards, supported by experimental principles, to aid researchers in making informed decisions for their analytical workflows.

The Critical Role of an Internal Standard

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to samples before processing. Its primary function is to correct for the loss of analyte during sample preparation (e.g., extraction, derivatization) and for variations in instrument response (e.g., injection volume, ionization efficiency).[1][2] An ideal internal standard should be absent from the sample, or present at negligible levels, and must not interfere with the analyte's signal.[1] For mass spectrometry-based quantification, stable isotope-labeled standards are considered the gold standard.[1]

Comparison of Internal Standard Alternatives

The choice of internal standard is a critical decision that impacts data quality. The most common options for acyl-CoA analysis are stable isotope-labeled standards (Deuterated or Carbon-13) and odd-chain acyl-CoAs.

Stable Isotope-Labeled Standards: Deuterium (B1214612) (²H) vs. Carbon-13 (¹³C)

Stable isotope-labeled internal standards are chemically identical to the analyte, differing only in mass.[3] This ensures they behave similarly during extraction, chromatography, and ionization.[3] However, subtle differences exist between deuterium and carbon-13 labeling that can have significant analytical implications.

Key Performance Parameter Comparison

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings & Recommendations
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[3]Co-elutes perfectly with the analyte under various chromatographic conditions.[3]¹³C-IS is superior. Perfect co-elution ensures more accurate compensation for matrix effects that can vary across a chromatographic peak.[3]
Accuracy & Precision Potential for inaccuracies due to differing chromatographic and ionization behavior. One study noted errors as high as 40% in certain cases.[3]Improved accuracy and precision, with studies showing a mean bias closer to 100% and lower standard deviations.[3]¹³C-IS is superior. The closer physicochemical properties lead to more reliable and reproducible quantification.[3]
Isotopic Stability Deuterium labels can be prone to back-exchange, especially if located at exchangeable positions (e.g., on hydroxyl or carboxyl groups).The carbon-13 label is incorporated into the stable carbon backbone of the molecule and is not subject to exchange.[4]¹³C-IS is superior. The stability of the ¹³C label ensures the integrity of the standard throughout the analytical process.
Cost & Availability Generally more readily available and less expensive to synthesize.[4][5]Synthesis can be more complex, often resulting in higher costs. However, the price difference is not always significant.[4][5]²H-IS is more cost-effective. However, for new assays, the higher initial cost of a ¹³C-IS can be offset by reduced time in method development and validation.[5]
Odd-Chain Acyl-CoAs

When a specific stable isotope-labeled standard for this compound is not available, odd-chain-length fatty acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) can be used as an alternative.[6] These compounds are structurally similar to even-chain acyl-CoAs and are typically absent or at very low abundance in most mammalian cells.[1] This approach is a significant improvement over using no internal standard but is less ideal than a stable isotope-labeled analog because differences in chain length can affect extraction efficiency and chromatographic retention time.

Experimental Protocols

Below is a representative protocol for the quantification of this compound in biological samples using LC-MS/MS.

Sample Preparation and Extraction

This protocol is a general guideline and should be optimized for the specific sample matrix.

  • Homogenization: Homogenize cell pellets or tissues in a cold solvent mixture, such as acetonitrile:isopropanol (3:1 v/v).

  • Internal Standard Spiking: Add the chosen internal standard (e.g., ¹³C-labeled 3-Hydroxyoctadecanoyl-CoA or C17:0-CoA) to the homogenate at a known concentration. The amount should be appropriate for the expected analyte concentration and fall within the linear dynamic range of the instrument.[1]

  • Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to enrich for acyl-CoAs and remove interfering substances like phospholipids.

  • Reconstitution: Dry the final extract under a stream of nitrogen and reconstitute it in a suitable solvent (e.g., 50:50 methanol (B129727):water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A reverse-phase column (e.g., C18) is typically used for separation.

  • Mobile Phases:

    • Mobile Phase A: Water with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Mobile Phase B: Acetonitrile or methanol with the same additive.

  • Gradient: A gradient elution is employed, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the acyl-CoAs.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For acyl-CoAs, a common transition involves the neutral loss of the phosphopantetheine moiety (507.0 Da).[6]

Example MRM Transitions (Positive Ion Mode)

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)
This compoundm/z specific to the moleculem/z of precursor - 507.0
Internal Standard (e.g., ¹³C-3-HSA-CoA)m/z of ISm/z of IS precursor - 507.0
Quantification

The concentration of this compound is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Metabolic Context

Diagrams help clarify complex processes. Below are visualizations for the analytical workflow and the metabolic pathway involving this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells) IS Spike with Internal Standard Sample->IS Homogenize Homogenization IS->Homogenize Extract Extraction (SPE) Homogenize->Extract Dry Dry & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: General workflow for this compound quantification.

fatty_acid_oxidation AcylCoA Fatty Acyl-CoA (C18:0-CoA) EnoylCoA Trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA This compound EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase NextCycle Acetyl-CoA + Fatty Acyl-CoA (C16) KetoacylCoA->NextCycle β-Ketothiolase

Caption: Role of this compound in mitochondrial β-oxidation.

Conclusion and Recommendations

For the highest accuracy and data integrity in this compound analysis, a ¹³C-labeled internal standard is the superior choice. Its identical chemical behavior and isotopic stability minimize analytical variability and ensure the most reliable quantification.[3][4]

If a ¹³C-labeled standard is unavailable or cost-prohibitive, a deuterated (²H) internal standard is a viable second option. However, researchers must carefully validate their method to check for potential chromatographic shifts or isotopic exchange that could compromise accuracy.

As a final alternative, an odd-chain acyl-CoA (e.g., C17:0-3-hydroxyacyl-CoA) can be used. While not an exact chemical match, it provides a reasonable approximation for correcting variability and is far superior to performing quantification without an internal standard.

Ultimately, the investment in a high-quality internal standard is a critical step in generating robust, reproducible, and defensible data for advancing research in fatty acid metabolism.

References

A Comparative Analysis of the Enzymatic Turnover of (S)-3-Hydroxyoctadecanoyl-CoA and Other Acyl-CoAs by L-3-Hydroxyacyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic turnover of (S)-3-Hydroxyoctadecanoyl-CoA with other acyl-CoA substrates of varying chain lengths by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD). The information is intended to assist researchers in understanding the substrate specificity of this key enzyme in fatty acid β-oxidation and to provide a basis for further investigation into lipid metabolism and associated pathologies.

Executive Summary

L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), a crucial component of the mitochondrial trifunctional protein, exhibits a distinct substrate preference based on the acyl chain length of its substrate. This guide summarizes the available quantitative data on the enzymatic turnover of various (S)-3-hydroxyacyl-CoA substrates, including the long-chain this compound. Experimental data indicates that while LCHAD can act on a broad range of substrates, it displays the highest activity towards medium-chain acyl-CoAs.

Data Presentation: Enzymatic Turnover of Acyl-CoAs by L-3-Hydroxyacyl-CoA Dehydrogenase

The following table summarizes the kinetic parameters for the oxidation of (S)-3-hydroxyacyl-CoA substrates of various chain lengths by purified pig heart L-3-hydroxyacyl-CoA dehydrogenase. The data is adapted from the findings of He, Yang, and Schulz (1989).

Substrate (Acyl-CoA)Chain LengthVmax (μmol/min/mg)Km (μM)
(S)-3-Hydroxybutyryl-CoAC487.321
(S)-3-Hydroxyhexanoyl-CoAC613511
(S)-3-Hydroxyoctanoyl-CoAC81585.2
(S)-3-Hydroxydecanoyl-CoAC101723.8
(S)-3-Hydroxydodecanoyl-CoAC121653.1
(S)-3-Hydroxytetradecanoyl-CoAC141402.8
(S)-3-Hydroxyhexadecanoyl-CoAC161152.5
This compound C18 98.6 2.4

Note: The Vmax values represent the maximum rate of reaction and are indicative of the enzymatic turnover number (kcat) when the enzyme concentration is known.

Experimental Protocols

The following is a detailed methodology for the spectrophotometric assay of L-3-hydroxyacyl-CoA dehydrogenase activity, based on the coupled assay system described by He, Yang, and Schulz (1989).[1]

Principle:

The activity of L-3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction is coupled to the cleavage of the resulting 3-ketoacyl-CoA by 3-ketoacyl-CoA thiolase, which makes the overall reaction essentially irreversible and prevents product inhibition.

Reaction:

(S)-3-Hydroxyacyl-CoA + NAD+ L-3-hydroxyacyl-CoA dehydrogenase 3-Ketoacyl-CoA + NADH + H+ 3-Ketoacyl-CoA + CoA 3-ketoacyl-CoA thiolase Acetyl-CoA (or other acyl-CoA) + Acyl-CoA (shortened by 2 carbons)

Reagents:

  • 100 mM Potassium Phosphate Buffer (pH 7.3)

  • 10 mM NAD+ solution in water

  • 10 mM Coenzyme A (CoA) solution in water

  • (S)-3-Hydroxyacyl-CoA substrates (of varying chain lengths) dissolved in a suitable solvent (e.g., ethanol) to a stock concentration of 1 mM.

  • 3-Ketoacyl-CoA thiolase (e.g., from porcine heart) at a concentration of approximately 10 units/mL.

  • Purified L-3-hydroxyacyl-CoA dehydrogenase.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 μL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 μL of 10 mM NAD+

    • 50 μL of 10 mM CoA

    • 10 μL of 3-Ketoacyl-CoA thiolase solution

  • Add a specific volume of the (S)-3-hydroxyacyl-CoA substrate stock solution to achieve the desired final concentration (e.g., ranging from 1 to 100 μM).

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume (e.g., 10-20 μL) of the purified L-3-hydroxyacyl-CoA dehydrogenase solution.

  • Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.

  • Record the change in absorbance over time for a period of 3-5 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

  • Repeat the assay for each substrate at various concentrations to determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation.

Mandatory Visualization

The following diagrams illustrate the enzymatic reaction and the experimental workflow.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products S3HACoA (S)-3-Hydroxyacyl-CoA LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase S3HACoA->LCHAD NAD NAD+ NAD->LCHAD KetoacylCoA 3-Ketoacyl-CoA NADH NADH + H+ LCHAD->KetoacylCoA LCHAD->NADH Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reaction Mixture (Buffer, NAD+, CoA, Thiolase) Incubation Incubate at 37°C Reagent_Prep->Incubation Substrate_Prep Prepare (S)-3-Hydroxyacyl-CoA Substrate Solutions Substrate_Prep->Incubation Initiation Initiate with LCHAD Incubation->Initiation Measurement Monitor Absorbance at 340 nm Initiation->Measurement Velocity_Calc Calculate Initial Velocity (V₀) Measurement->Velocity_Calc Kinetics_Calc Determine Vmax and Km Velocity_Calc->Kinetics_Calc

References

cross-validation of different analytical platforms for acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental to understanding cellular metabolism and its role in health and disease. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle. Their analysis, however, is challenging due to their low abundance and inherent instability. This guide provides an objective comparison of common analytical platforms for acyl-CoA analysis, supported by experimental data, to aid researchers in selecting the most appropriate methodology for their needs.

Comparison of Analytical Platforms

The quantification of acyl-CoAs is predominantly achieved through liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity. However, other methods such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and enzymatic assays are also employed. The choice of platform significantly impacts the breadth and accuracy of the resulting acyl-CoA profile.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1–10 fmol[1][2]120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5–50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99[1]Variable[1]
Precision (RSD%) < 5%[1]< 15%[1]< 20%[1]
Specificity High (based on mass-to-charge ratio)[1]Moderate (risk of co-elution)[1]High (enzyme-specific)[1]
Throughput High[1]Moderate[1]Low to Moderate[1]
Strengths High sensitivity and specificity, suitable for complex mixtures.[3][4]Relatively low cost, well-established.High specificity for a single analyte.[1]
Limitations High instrument cost and requires expertise.[5]Lower sensitivity and specificity compared to LC-MS.[1]Not suitable for profiling multiple acyl-CoAs, susceptible to interference.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible acyl-CoA analysis. Below are summaries of common methods for extraction and analysis.

1. Acyl-CoA Extraction from Tissues and Cells

Two common methods for acyl-CoA extraction are solvent precipitation and solid-phase extraction (SPE).

  • Solvent Precipitation: This method is rapid and effective for a broad range of acyl-CoAs.[3]

    • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[3]

    • Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.[3]

    • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.

    • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[6]

    • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[6]

  • Solid-Phase Extraction (SPE): This method provides excellent sample clean-up, reducing matrix effects.[3]

    • Conditioning: Condition a C18 SPE cartridge with methanol, followed by water.[1]

    • Loading: Load the sample onto the cartridge.

    • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.[1]

    • Elution: Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol).[1]

    • Drying and Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase.[1]

2. LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.[3]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[3]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[3]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[3]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Scan Type: Multiple Reaction Monitoring (MRM) is commonly used for targeted quantification.[2]

    • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[3]

3. HPLC with Fluorescence Detection

This method requires derivatization of the thiol group for fluorescence detection.[1]

  • Derivatization: React the sample with a thiol-specific fluorescent labeling agent.[1]

  • HPLC Separation: Use a C18 reversed-phase column with an acetonitrile/water gradient.[1]

  • Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths.[1]

4. Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte.[1]

  • Reaction: Incubate the sample with a specific enzyme and necessary co-factors that lead to the production or consumption of a measurable substance (e.g., NADH).

  • Measurement: Measure the change in absorbance or fluorescence. For example, measure the increase in NADH concentration by absorbance at 340 nm.[1]

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate a typical experimental workflow and a key metabolic pathway involving acyl-CoAs.

Acyl_CoA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Extraction Extraction (Solvent Ppt. or SPE) Homogenization->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Result Result Quantification->Result Fatty_Acid_Beta_Oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation Beta-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

Safety Operating Guide

Personal protective equipment for handling (S)-3-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Standard laboratory PPE is essential to ensure personal safety when handling (S)-3-Hydroxyoctadecanoyl-CoA. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile or latex)Prevents direct skin contact with the compound. It is advisable to handle with impervious gloves.
Body Protection Laboratory coatProtects against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with appropriate filtersRecommended when there is a potential for generating dust or aerosols, or when working in poorly ventilated areas.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Prevent the formation of dust and aerosols.

  • Use appropriate tools and techniques to handle the solid compound, such as spatulas and weighing paper.

  • Wash hands thoroughly after handling the compound.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2]

  • Refer to the product's technical data sheet for specific storage temperature recommendations, which are often at -20°C or -80°C for long-term stability.

  • Avoid exposure to moisture and strong oxidizing agents.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Compound: Unused or expired this compound should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be disposed of as chemical waste.

  • Disposal Procedure:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Consult with your institution's environmental health and safety (EHS) office for specific disposal protocols.

Emergency Procedures

In the event of an exposure or spill, follow these first-aid and cleanup measures.

IncidentFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[1][3]
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Cleanup For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's EHS office.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (or equivalent) B Don Personal Protective Equipment (PPE) A->B C Prepare work area (fume hood) B->C D Retrieve this compound from storage C->D E Weigh the required amount D->E F Dissolve in appropriate solvent E->F G Return compound to storage F->G H Clean work area and equipment G->H I Dispose of waste properly H->I J Remove PPE and wash hands I->J

Standard operational workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.